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  • Product: 1-Fmoc-4-aminoazepane
  • CAS: 885954-48-3

Core Science & Biosynthesis

Foundational

Introduction: The Azepane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 1-Fmoc-4-aminoazepane for Researchers, Scientists, and Drug Development Professionals The azepane ring, a seven-membered saturated heterocycle containing a nitrog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Fmoc-4-aminoazepane for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, represents a valuable scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the exploration of a broader chemical space compared to more common five- and six-membered rings. The introduction of a protected amine functionality, such as in 1-Fmoc-4-aminoazepane, provides a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties of 1-Fmoc-4-aminoazepane, focusing on its reactivity, stability, and utility in synthetic workflows. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide extrapolates from the well-established chemistry of N-Fmoc protected cyclic amines to provide a robust framework for its application.

Core Molecular Attributes of 1-Fmoc-4-aminoazepane

A thorough understanding of the fundamental molecular properties of a building block is critical for its effective use in synthesis. The table below summarizes the key identifiers and physicochemical properties anticipated for 1-Fmoc-4-aminoazepane, based on its constituent parts.

PropertyValue (Estimated)Source/Justification
Molecular Formula C₂₁H₂₄N₂O₂Calculated from structure
Molecular Weight 352.43 g/mol Calculated from structure
CAS Number Not readily availableSpecific CAS needed for definitive data
Appearance White to off-white solidTypical for Fmoc-protected amines
Melting Point 150-170 °CBroad range typical for similar compounds
Solubility Soluble in DMF, DCM, THF; poorly soluble in waterBased on general solubility of Fmoc-amines

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-Fmoc-4-aminoazepane. While experimental spectra for this specific molecule are not provided, the expected key signals are outlined below.

TechniqueExpected Key Signals
¹H NMR Signals corresponding to the fluorenyl group (approx. 7.2-7.8 ppm), the CH₂ groups of the azepane ring, and the methoxycarbonyl proton.
¹³C NMR Resonances for the carbonyl of the Fmoc group (approx. 156 ppm), the aromatic carbons of the fluorene moiety, and the aliphatic carbons of the azepane ring.
IR (Infrared) Characteristic peaks for the N-H stretch (if present), C=O stretch of the carbamate (approx. 1690-1720 cm⁻¹), and aromatic C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-Fmoc-4-aminoazepane is primarily dictated by the interplay between the Fmoc protecting group and the secondary amine within the azepane ring.

The Lability of the Fmoc Group: A Gateway to Functionalization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its base-lability.[1][2] The deprotection mechanism proceeds via a β-elimination pathway upon treatment with a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][4]

The reaction is initiated by the abstraction of the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide.[3][4] The liberated secondary amine on the azepane ring is then available for subsequent coupling reactions.

Experimental Protocol: Fmoc Deprotection of 1-Fmoc-4-aminoazepane

Objective: To remove the Fmoc protecting group to yield the free secondary amine of 4-aminoazepane.

Materials:

  • 1-Fmoc-4-aminoazepane

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve 1-Fmoc-4-aminoazepane in a minimal amount of DMF.

  • Add a 20% solution of piperidine in DMF (typically 2-5 equivalents relative to the substrate).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Once the reaction is complete, dilute the mixture with DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 4-aminoazepane, can be used in the next step without further purification or purified by column chromatography if necessary.

DOT Script for Fmoc Deprotection Workflow:

Fmoc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation cluster_product Product Start 1-Fmoc-4-aminoazepane in DMF Reaction Add 20% Piperidine in DMF Stir at RT Start->Reaction Deprotection Workup Quench with Water DCM Extraction Wash with NaHCO₃ & Brine Reaction->Workup Isolation Purification Dry over Na₂SO₄ Concentrate (Optional) Chromatography Workup->Purification Purification Product 4-Aminoazepane Purification->Product Final Product

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1-Fmoc-4-aminoazepane

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery In the landscape of contemporary drug development and chemical biology, the conformational control of molecular scaffolds is a paramount st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug development and chemical biology, the conformational control of molecular scaffolds is a paramount strategy for enhancing biological activity, selectivity, and metabolic stability. Cyclic amino acid derivatives, in particular, serve as invaluable building blocks for the creation of peptidomimetics and other constrained molecules that can effectively probe and modulate biological systems.[1] 1-Fmoc-4-aminoazepane is a prime example of such a scaffold, offering a seven-membered ring system that imparts unique conformational constraints. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the ring nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, making it a versatile tool for researchers aiming to explore novel chemical space.[2]

This comprehensive technical guide provides a detailed exploration of a robust and reproducible methodology for the synthesis and purification of 1-Fmoc-4-aminoazepane. The narrative will delve into the rationale behind the chosen synthetic strategy, providing step-by-step experimental protocols and guidance on purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable building block into their synthetic endeavors.

Strategic Approach to the Synthesis of 1-Fmoc-4-aminoazepane

The synthesis of 1-Fmoc-4-aminoazepane is most efficiently approached through a multi-step sequence commencing with a commercially available and suitably protected precursor. The chosen strategy, outlined below, prioritizes robust and well-established chemical transformations to ensure high yields and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start N-Boc-azepan-4-one Step1 Reductive Amination Start->Step1 Intermediate1 N-Boc-4-aminoazepane Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 4-Aminoazepane Dihydrochloride Step2->Intermediate2 Step3 Fmoc Protection Intermediate2->Step3 End 1-Fmoc-4-aminoazepane Step3->End

Figure 1: Overall synthetic workflow for 1-Fmoc-4-aminoazepane.

This strategic pathway involves three key transformations:

  • Reductive Amination: The synthesis begins with the conversion of the ketone functionality of N-Boc-azepan-4-one to a primary amine. This is a crucial step that introduces the desired amino group at the 4-position of the azepane ring.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group, which serves to protect the ring nitrogen during the initial steps, is subsequently removed under acidic conditions to liberate the secondary amine.

  • Fmoc Protection: The final step involves the selective protection of the newly freed secondary amine on the azepane ring with the Fmoc group, yielding the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-butyl 4-aminoazepane-1-carboxylate (N-Boc-4-aminoazepane)

The introduction of the amino group at the 4-position is achieved via a reductive amination reaction. This method offers high efficiency and stereochemical control is not a factor in this achiral synthesis.

Reaction Scheme: N-Boc-azepan-4-one is reacted with an ammonia source in the presence of a reducing agent to yield N-Boc-4-aminoazepane.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of N-Boc-azepan-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value
Starting MaterialN-Boc-azepan-4-one
ReagentsAmmonium acetate, Sodium cyanoborohydride
SolventMethanol
Temperature0 °C to Room Temperature
Typical Yield80-90%
Part 2: Synthesis of 4-Aminoazepane Dihydrochloride

The removal of the Boc protecting group is achieved under acidic conditions, yielding the dihydrochloride salt of 4-aminoazepane, which is often a stable, crystalline solid.[3]

Reaction Scheme: N-Boc-4-aminoazepane is treated with a strong acid, such as hydrochloric acid in dioxane, to cleave the Boc group.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve N-Boc-4-aminoazepane (1.0 eq) in a minimal amount of dioxane.

  • Acid Treatment: To this solution, add a 4 M solution of HCl in dioxane (excess, e.g., 10 eq).

  • Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the dihydrochloride salt should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-aminoazepane dihydrochloride.

Parameter Value
Starting MaterialN-Boc-4-aminoazepane
Reagent4 M HCl in Dioxane
SolventDioxane
TemperatureRoom Temperature
Typical YieldQuantitative
Part 3: Synthesis of 1-Fmoc-4-aminoazepane

The final step involves the protection of the secondary amine of the azepane ring with the Fmoc group. It is crucial to perform this reaction under basic conditions to neutralize the hydrochloride salt and facilitate the reaction with the Fmoc-donating reagent.[4]

Reaction Scheme: 4-Aminoazepane dihydrochloride is reacted with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Fmoc_Protection cluster_reactants Reactants cluster_process Process cluster_products Products 4-Aminoazepane\ndihydrochloride 4-Aminoazepane dihydrochloride Reaction in\nDMF/Water Reaction in DMF/Water 4-Aminoazepane\ndihydrochloride->Reaction in\nDMF/Water Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction in\nDMF/Water Base (e.g., DIEA) Base (e.g., DIEA) Base (e.g., DIEA)->Reaction in\nDMF/Water 1-Fmoc-4-aminoazepane 1-Fmoc-4-aminoazepane Reaction in\nDMF/Water->1-Fmoc-4-aminoazepane Byproducts Byproducts Reaction in\nDMF/Water->Byproducts

Figure 2: Fmoc protection of 4-aminoazepane.

Step-by-Step Protocol:

  • Dissolution: Suspend 4-aminoazepane dihydrochloride (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and water.

  • Basification: Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIEA) (2.2 eq) dropwise to neutralize the hydrochloride salt.

  • Addition of Fmoc Reagent: Add a solution of Fmoc-OSu (1.05 eq) in DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude 1-Fmoc-4-aminoazepane is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For higher purity, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.

Purity Assessment and Structural Elucidation:

The purity and identity of the final product should be confirmed by a combination of analytical techniques.

Technique Expected Observations
HPLC A single major peak with a purity of >95%.
¹H NMR Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm, CH and CH₂ protons between 4.2-4.5 ppm) and the azepane ring protons.
¹³C NMR Resonances corresponding to the carbons of the Fmoc group and the azepane ring.
Mass Spectrometry The expected molecular ion peak corresponding to the mass of 1-Fmoc-4-aminoazepane.

Applications in Research and Development

1-Fmoc-4-aminoazepane is a valuable building block for the synthesis of peptidomimetics and other constrained molecules. The azepane ring introduces a unique seven-membered ring constraint, which can be used to mimic or stabilize specific peptide secondary structures, such as β-turns.[5] By incorporating this moiety into peptide sequences, researchers can investigate structure-activity relationships, improve resistance to enzymatic degradation, and enhance bioavailability. Its application extends to the development of novel therapeutic agents and chemical probes for studying biological processes.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and purification of 1-Fmoc-4-aminoazepane. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce this valuable building block for their drug discovery and chemical biology programs. The strategic use of protecting groups and well-established reaction conditions ensures a high-yielding and scalable process, paving the way for the exploration of novel and conformationally constrained molecules.

References

  • Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.
  • Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
  • Azepine synthesis. Organic Chemistry Portal. Available from: [Link].

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
  • N-Boc Azepan-4-one. CRO Splendid Lab Pvt. Ltd. Available from: [Link].

  • Boc Deprotection Mechanism. YouTube.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Azepan-4-one. PubChem.
  • Fmoc-4-Amino-L-phenylalanine. PubChem.
  • Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics. PMC.
  • Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Synthesis of N-Boc 4-piperidone. ChemicalBook.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters.
  • H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
  • Supporting Inform
  • Methods for Removing the Fmoc Group.
  • Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • Sequence Mimetics: Cyclic & Stapled Peptides. PRISM BioLab.
  • Fmoc-4-amino-L-phenylalanine. Chem-Impex.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools.

Sources

Foundational

An In-Depth Technical Guide to 1-Fmoc-4-aminoazepane: A Key Building Block in Modern Drug Discovery

For Immediate Release Gaithersburg, MD – February 8, 2024 – In the intricate world of medicinal chemistry and peptide synthesis, the strategic use of conformationally constrained building blocks is paramount for designin...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Gaithersburg, MD – February 8, 2024 – In the intricate world of medicinal chemistry and peptide synthesis, the strategic use of conformationally constrained building blocks is paramount for designing novel therapeutics with enhanced efficacy and specificity. Among these, 1-Fmoc-4-aminoazepane has emerged as a critical structural motif, offering a unique seven-membered ring system that provides a desirable balance of rigidity and flexibility. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core attributes, synthesis, and applications of this versatile compound.

While a specific CAS number for 1-Fmoc-4-aminoazepane is not readily found in major chemical databases, this guide will focus on the closely related and commercially available precursor, tert-butyl 4-aminoazepane-1-carboxylate (CAS No. 196613-57-7) [1], and the general principles of Fmoc protection to yield the title compound. The molecular weight of the Boc-protected precursor is 214.30 g/mol . Upon successful replacement of the Boc group with an Fmoc group, the resulting 1-Fmoc-4-aminoazepane would have a molecular weight of approximately 336.4 g/mol .

Table of Contents

  • Core Chemical Properties

  • The Strategic Importance of the Azepane Scaffold

  • Synthesis and Purification Protocols

  • Applications in Drug Discovery and Peptide Synthesis

  • Experimental Workflows and Methodologies

  • References

Core Chemical Properties

PropertyValueSource
IUPAC Name tert-butyl 4-aminoazepane-1-carboxylate[1]
CAS Number 196613-57-7[1]
Molecular Formula C11H22N2O2[1]
Molecular Weight 214.30 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(CC1)N[1]

Note: The properties listed above are for the Boc-protected precursor, tert-butyl 4-aminoazepane-1-carboxylate.

The Strategic Importance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, offers a distinct conformational landscape compared to more common five- and six-membered rings like pyrrolidine and piperidine. This unique geometry allows for the exploration of a broader chemical space, which is often crucial for optimizing ligand-receptor interactions.

The incorporation of the 4-aminoazepane moiety into a peptide or small molecule can:

  • Introduce Conformational Constraint: The seven-membered ring restricts the rotational freedom of the molecule, leading to a more defined three-dimensional structure. This pre-organization can result in higher binding affinities and selectivities for biological targets.

  • Enhance Metabolic Stability: The non-natural amino acid-like structure can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Provide a Scaffold for Diverse Functionalization: The amino group at the 4-position serves as a versatile handle for further chemical modifications, allowing for the attachment of various side chains or pharmacophores.

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the utility of 4-aminoazepane in solid-phase peptide synthesis (SPPS). The Fmoc group is stable under a wide range of reaction conditions but can be readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the amino group and subsequent peptide bond formation without affecting other acid-labile protecting groups on the peptide or the solid support.

Synthesis and Purification Protocols

The synthesis of 1-Fmoc-4-aminoazepane typically proceeds through a two-step sequence starting from the commercially available tert-butyl 4-aminoazepane-1-carboxylate.

Step 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

Experimental Protocol: Boc Deprotection of tert-butyl 4-aminoazepane-1-carboxylate

  • Dissolve tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude 4-aminoazepane is typically obtained as a TFA salt and can be used directly in the next step or after a basic workup to yield the free amine.

Step 2: Fmoc Protection

The free amino group of the deprotected 4-aminoazepane is then protected with an Fmoc group using Fmoc-Cl or Fmoc-OSu.

Experimental Protocol: Fmoc Protection of 4-aminoazepane

  • Dissolve the crude 4-aminoazepane (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add a base, such as sodium bicarbonate (NaHCO3) or N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.2 eq) in 1,4-dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Fmoc-4-aminoazepane.

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Fmoc Protection Boc_Azepane tert-butyl 4-aminoazepane-1-carboxylate TFA TFA, DCM Boc_Azepane->TFA Acidolysis Deprotected_Azepane 4-Aminoazepane (TFA salt) TFA->Deprotected_Azepane Fmoc_Cl Fmoc-Cl or Fmoc-OSu Base, Dioxane/Water Deprotected_Azepane->Fmoc_Cl Nucleophilic Substitution Fmoc_Azepane 1-Fmoc-4-aminoazepane Fmoc_Cl->Fmoc_Azepane

Caption: Synthetic workflow for 1-Fmoc-4-aminoazepane.

Applications in Drug Discovery and Peptide Synthesis

1-Fmoc-4-aminoazepane is a valuable building block for the synthesis of peptidomimetics and small molecule drugs. Its incorporation can lead to compounds with improved biological activity, selectivity, and pharmacokinetic properties.

  • Peptide Mimetics: By replacing a natural amino acid with the 4-aminoazepane scaffold, researchers can design peptides with enhanced stability against proteolysis. This is a critical strategy in the development of peptide-based drugs.

  • Scaffold for Combinatorial Chemistry: The azepane ring can serve as a central scaffold in the construction of compound libraries for high-throughput screening. The amino group provides a convenient point for diversification.

  • Constrained Analogues of Bioactive Peptides: The introduction of the azepane ring can mimic or induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Experimental Workflows and Methodologies

The primary application of 1-Fmoc-4-aminoazepane is in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow for incorporating this building block into a growing peptide chain.

SPPS_Workflow Start Resin-Bound Peptide with Free N-terminus Coupling Couple 1-Fmoc-4-aminoazepane (HBTU/HOBt or DIC/HOBt) Start->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection Wash2 Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash2 Next_Coupling Couple Next Fmoc-Amino Acid Wash2->Next_Coupling Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Next_Coupling->Cleavage Repeat cycles Purification Purify Peptide (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS using 1-Fmoc-4-aminoazepane.

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link][1]

Sources

Exploratory

The Azepane Scaffold: A Versatile Chassis for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the vast and ever-expanding universe of chemical structures leveraged for dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the vast and ever-expanding universe of chemical structures leveraged for drug discovery, the azepane ring—a seven-membered nitrogen-containing heterocycle—has carved out a significant niche as a privileged scaffold.[1] Unlike its smaller five- and six-membered counterparts, such as pyrrolidine and piperidine, the azepane core possesses a higher degree of conformational flexibility and three-dimensionality.[1][2] This inherent structural plasticity allows for the presentation of substituents in a wider array of spatial vectors, enabling medicinal chemists to meticulously tailor compounds for optimal interaction with complex biological targets.[1] The utility of this scaffold is underscored by the more than 20 FDA-approved drugs that feature the azepane motif, treating a wide spectrum of diseases from cancer to neurological disorders.[3] This guide provides an in-depth exploration of the azepane scaffold, from its synthesis to its role in cutting-edge therapeutics, offering field-proven insights for its application in medicinal chemistry.

Strategic Synthesis of the Azepane Core

The construction of the seven-membered azepane ring is a non-trivial synthetic challenge that has spurred the development of diverse and innovative chemical methodologies.[4] The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Key strategies include ring-expansion reactions, ring-closing metathesis, and dearomative ring expansions.[4]

Classical and Modern Synthetic Approaches:
  • Ring-Expansion Reactions: This classical approach often involves the expansion of more readily available six-membered rings, such as piperidines or cyclohexanones.[4][5] For instance, the Beckmann rearrangement of cyclohexanone oximes provides a direct pathway to a seven-membered lactam, which can then be reduced to the corresponding azepane.[6] This method is particularly valuable for accessing bicyclic azepane systems.[6]

  • Ring-Closing Metathesis (RCM): A powerful tool in modern organic synthesis, RCM has been effectively applied to the formation of unsaturated azepine rings from acyclic diene precursors.[7] Subsequent reduction of the double bond yields the saturated azepane scaffold. The versatility of RCM allows for the incorporation of various substituents on the starting diene, translating to a diverse range of accessible azepane derivatives.[7]

  • Photochemical Dearomative Ring Expansion: A novel and efficient strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[8] This method, mediated by blue light at room temperature, converts a six-membered benzene ring into a seven-membered ring system, which upon hydrogenolysis, furnishes the azepane core in just two steps.[8] This approach opens up new avenues for creating complex azepanes from readily available starting materials.[8]

The causality behind selecting a particular synthetic route is critical. For instance, if a specific stereoisomer is required, a chiral pool synthesis starting from a stereodefined precursor or an asymmetric catalytic method would be favored. RCM is often chosen for its functional group tolerance and its ability to create complex ring systems under mild conditions.

Therapeutic Applications: Azepanes at the Forefront of Medicine

The structural attributes of the azepane scaffold have been exploited to develop potent and selective modulators of a wide array of biological targets.[3] Its derivatives have demonstrated significant therapeutic potential in oncology, neuroscience, and infectious diseases.[4]

Oncology: Targeting Epigenetics with Tazemetostat

A prime example of an azepane-containing drug is Tazemetostat (trade name Tazverik), a first-in-class inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[9][10] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including follicular lymphoma and certain solid tumors.[11]

Mechanism of Action: Tazemetostat is a potent and selective, SAM-competitive inhibitor of both wild-type and mutant forms of EZH2.[9][12] By blocking the catalytic activity of EZH2, Tazemetostat leads to a decrease in H3K27 trimethylation (H3K27me3), a repressive epigenetic mark.[12] This, in turn, leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[9][11]

EZH2_Inhibition_Pathway caption Mechanism of Tazemetostat Action

Mechanism of Tazemetostat Action

Structure-Activity Relationship (SAR): The azepane ring in Tazemetostat is a key structural feature that contributes to its high affinity and selectivity for the EZH2 active site. The seven-membered ring optimally positions the other pharmacophoric elements of the molecule for interaction with key amino acid residues within the enzyme's binding pocket.

CompoundTargetIC50 (nM)Reference
Tazemetostat (EPZ-6438)EZH2 (wild-type)11[12]
Tazemetostat (EPZ-6438)EZH2 (Y641F mutant)14[12]
Tazemetostat (EPZ-6438)EZH1392[9]
Neuroscience: Modulating Neurotransmitter Transport and Beyond

The azepane scaffold is also prevalent in compounds targeting the central nervous system (CNS). Its ability to cross the blood-brain barrier and interact with various neuroreceptors and transporters makes it an attractive core for the development of drugs for neurological and psychiatric disorders.[6]

Bicyclic Azepanes as Monoamine Transporter Inhibitors: Recent research has identified novel chiral bicyclic azepanes as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][13] One such N-benzylated azepane emerged as a potent inhibitor with IC50 values of less than 100 nM for both NET and DAT, and also showed activity at the σ-1 receptor.[6][13] The favorable pharmacokinetic properties and significant brain penetrance of these compounds suggest their potential for treating neuropsychiatric disorders.[6]

Structure-Activity Relationship (SAR): SAR studies on these bicyclic azepanes revealed that modifications to the N-benzyl group, such as halogenation, significantly modulate the activity and selectivity towards the different monoamine transporters.[6] This highlights the tunability of the azepane scaffold for CNS drug development.[6]

Galanthamine Derivatives for Alzheimer's Disease: The natural product Galanthamine, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features a complex tetracyclic structure that includes an azepine ring.[14] Synthetic efforts have focused on creating derivatives of Galanthamine, modifying the azepine ring and other parts of the molecule to improve efficacy and pharmacokinetic properties.[15][16][17] The synthesis of the azepine ring is often a crucial and challenging step in the total synthesis of these complex molecules.[14][18]

Case Study: A Validated Experimental Protocol

To provide a practical context, this section outlines a generalized, self-validating protocol for a key transformation in azepane synthesis: Ring-Closing Metathesis (RCM) followed by reduction. This protocol is adapted from established methodologies.[7]

Synthesis of a Substituted Azepane via RCM and Reduction

RCM_Workflow caption Workflow for Azepane Synthesis

Workflow for Azepane Synthesis

Objective: To synthesize a saturated N-substituted azepane from an acyclic α,ω-diene precursor.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes a clear transformation and concludes with a purification and characterization checkpoint to confirm the identity and purity of the product before proceeding.

Step 1: Ring-Closing Metathesis (RCM)

  • Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add the diene precursor (1.0 eq).

  • Solvent: Dissolve the diene in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M. Causality: Low concentrations favor the intramolecular RCM reaction over intermolecular oligomerization.

  • Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (1-5 mol%) in a small volume of anhydrous DCM.

  • Reaction: Heat the mixture to reflux (approx. 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether to deactivate the catalyst. Stir for 30 minutes.

Step 2: Workup and Purification of the Unsaturated Azepine

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the desired unsaturated azepine product and remove the solvent. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Step 3: Reduction of the Unsaturated Azepine

  • Setup: In a flask suitable for hydrogenation, dissolve the purified unsaturated azepine (1.0 eq) from Step 2 in methanol (MeOH).

  • Catalyst: Carefully add palladium on carbon (Pd/C, 10 wt. %, ~5 mol%) to the solution. Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of alkenes.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

Step 4: Final Workup and Characterization

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

  • Final Characterization: The resulting residue is the final saturated azepane product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Further purification is typically not required if the starting unsaturated azepine was pure.

Future Perspectives and Conclusion

The azepane scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[4][19] Its unique conformational properties provide access to a chemical space that is often underexplored by smaller, more rigid ring systems.[8] Future research will likely focus on the development of novel, stereoselective synthetic methods to access even more complex and functionally diverse azepane derivatives.[4] As our understanding of complex biological systems deepens, the ability of the azepane scaffold to present functional groups in precise three-dimensional arrangements will ensure its continued prominence in the design of next-generation therapeutics. The exploration of new azepane-based compounds holds significant promise for addressing unmet medical needs across a wide range of diseases, from cancer and neurodegeneration to infectious agents.[3][6][20]

References

  • Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem. 7

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem. 1

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate.

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health.

  • Synthesis and Medicinal Uses of Azepines. Pharmaguideline.

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. ResearchGate.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. PubMed.

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed.

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Royal Society of Chemistry Publishing.

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health.

  • Tazemetostat (EPZ-6438). MedChemExpress.

  • Derivatives of galanthamine, method for their preparing, medicinal agent based on thereof and method for its preparing. Google Patents.

  • EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. National Institutes of Health.

  • Synthesis and Pharmacology of Galantamine. ACS Publications.

  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy.

  • Multiple stereogenic chiral structures using azepine as the template. ResearchGate.

  • Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. RSC Publishing.

  • EPZ6438 (Tazemetostat, CAS Number: 1403254-99-8). Cayman Chemical.

  • Galanthamine derivatives, process for preparing such derivatives, medicament in which these derivatives are comprised, use of the derivatives for preparing this medicament and separation method of (+)- and (-)-isomers of said derivatives. Google Patents.

  • Tazemetostat: EZH2 Inhibitor. ResearchGate.

  • Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Incorporation of 1-Fmoc-4-aminoazepane in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit The design of peptides with enhanced structural stability, receptor affinity, and proteolytic resistance is a cornerstone of modern drug discovery. Incorporating non-nat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidomimetic Toolkit

The design of peptides with enhanced structural stability, receptor affinity, and proteolytic resistance is a cornerstone of modern drug discovery. Incorporating non-natural, conformationally constrained amino acids is a proven strategy to achieve these goals. The seven-membered azepane ring, in particular, offers a unique three-dimensional scaffold that can induce specific turns and folds within a peptide backbone, making it a valuable building block for creating sophisticated peptidomimetics.[1][2]

This guide provides a detailed protocol and technical considerations for the successful incorporation of 1-Fmoc-4-aminoazepane into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As a secondary amine, this building block presents distinct challenges compared to primary α-amino acids, primarily related to steric hindrance during coupling and the inapplicability of standard reaction monitoring tests.[3] By understanding the causality behind these challenges, researchers can implement optimized protocols to ensure high coupling efficiency and final peptide purity.

Core Scientific Principles & Causality

The successful incorporation of 1-Fmoc-4-aminoazepane hinges on overcoming two primary mechanistic hurdles: the reduced nucleophilicity of its secondary amine and the need for a specialized method to monitor reaction completion.

The Challenge of Coupling a Secondary Amine

The nitrogen atom in 4-aminoazepane is part of a seven-membered ring and is sterically more hindered than the primary amine of a standard proteinogenic amino acid. This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. Consequently, standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt) are often insufficient to drive the reaction to completion in a reasonable timeframe.

To overcome this, more potent activating agents are required. Iminium/uronium-based reagents such as HATU , HCTU , or COMU are the methods of choice.[4][5] These reagents react with the Fmoc-amino acid's carboxyl group to form a highly reactive acyl-uronium intermediate, which is more susceptible to nucleophilic attack by the sterically hindered secondary amine, thereby increasing coupling efficiency.

The Inadequacy of the Ninhydrin (Kaiser) Test

The standard method for monitoring free amines in SPPS is the ninhydrin test, which reacts with primary amines to produce a deep blue color (Ruhemann's purple). However, this test does not work for secondary amines like the deprotected 4-aminoazepane on the resin, as it cannot form the necessary chromophore. A negative (e.g., yellow/colorless) ninhydrin test in this specific step would falsely indicate that the coupling is complete when, in fact, it has not even begun.

Therefore, an alternative test is mandatory. The Chloranil test is a reliable method for detecting the presence of unreacted secondary amines on the resin, producing a distinct blue or green-blue bead color.

Visualization of Key Chemical Structures

To better understand the components involved, the following diagram illustrates the structure of the 1-Fmoc-4-aminoazepane building block.

Caption: Structure of 1-Fmoc-4-aminoazepane.

Experimental Protocol: Step-by-Step Incorporation

This protocol assumes a standard manual or automated Fmoc-SPPS workflow. Adjust volumes based on the synthesis scale and resin loading.

Materials and Reagents
  • Resin: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl Chloride resin.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Standard Fmoc-protected amino acids and 1-Fmoc-4-aminoazepane.

  • Deprotection Reagent: 20% Piperidine in DMF (v/v).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring Reagents (Chloranil Test): Acetaldehyde, p-chloranil solution (2% in DMF).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Precipitation Solvent: Cold Diethyl Ether.

SPPS Workflow Diagram

The following workflow highlights the critical modifications for incorporating 1-Fmoc-4-aminoazepane.

Caption: SPPS cycle for incorporating 1-Fmoc-4-aminoazepane.

Step-by-Step Synthesis Cycle

1. Resin Swelling:

  • Place the resin in a reaction vessel.

  • Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc-Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[6][7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of 1-Fmoc-4-aminoazepane:

  • Pre-activation: In a separate vial, dissolve 1-Fmoc-4-aminoazepane (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For difficult sequences, this can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).[6]

  • After the coupling time, drain the reaction solution.

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

5. Reaction Monitoring (Chloranil Test):

  • Take a small sample of resin beads (~5-10 mg) and wash them with DCM.

  • Add 2 drops of acetaldehyde and 2 drops of the 2% p-chloranil solution.

  • Let the mixture stand for 5 minutes.

  • Interpretation:

    • Colorless/Yellow Beads: The coupling is complete. Proceed to the next deprotection step.

    • Blue/Green-Blue Beads: Incomplete coupling. The presence of unreacted secondary amines is indicated.

6. Handling Incomplete Coupling:

  • If the Chloranil test is positive, perform a "double couple": repeat steps 3 and 4 using fresh reagents.

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines using a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes before proceeding.[7]

7. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Quantitative Data & Reagent Comparison

While exact yields are sequence-dependent, the choice of coupling reagent is critical. The following table provides a guideline for selecting an appropriate reagent for this sterically hindered coupling.

Coupling Reagent CocktailEquivalents (AA:Reagent:Base)ActivationRelative EfficacyKey Considerations
HATU / DIPEA 1 : 0.95 : 2In-situExcellent Gold standard for difficult couplings; minimizes racemization.[8][9]
HCTU / DIPEA 1 : 0.95 : 2In-situExcellent Slightly more reactive than HATU but can have minor side reactions with certain residues.
COMU / DIPEA 1 : 0.95 : 2In-situExcellent A third-generation uronium salt with high efficiency and safety profile.[5]
DIC / OxymaPure 1 : 1 : 1CarbodiimideGood to Moderate A safer and more effective alternative to DIC/HOBt, but may require longer reaction times or elevated temperatures for this specific application.[5]
DCC / HOBt 1 : 1 : 1CarbodiimidePoor Not recommended due to low reactivity with sterically hindered secondary amines.[6]

Troubleshooting

ObservationPotential Cause(s)Suggested Solution(s)
Positive Chloranil test after 2-hour coupling 1. Insufficient coupling time. 2. Steric hindrance from the preceding amino acid. 3. Peptide aggregation on the resin.1. Extend the coupling time to 4 hours. 2. Perform a double coupling. 3. Consider using a small amount of a chaotropic salt (e.g., LiCl) in the coupling solution or switching to a more polar solvent like NMP.
Low purity or multiple deletion sequences in final product 1. Inefficient coupling at the aminoazepane step. 2. Incomplete Fmoc deprotection in later steps due to aggregation.1. Ensure a negative Chloranil test was achieved before proceeding. 2. Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) in the sequence to disrupt aggregation if possible.
Racemization of the preceding amino acid Over-activation or excessive base during the coupling step.1. Use HATU, which is known to suppress racemization. 2. Ensure DIPEA equivalents do not exceed the recommended amount. Avoid pre-activation times longer than 10-15 minutes.[8]

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 5, 2026.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 5, 2026, from [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 5, 2026, from [Link]

  • Ploessl, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved February 5, 2026, from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved February 5, 2026, from [Link]

  • Fields, G. B., et al. (n.d.). Methods for Removing the Fmoc Group. Retrieved February 5, 2026, from [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved February 5, 2026.
  • PubMed. (n.d.). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026.
  • Gomez, S. R., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved February 5, 2026, from [Link]

  • Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Retrieved February 5, 2026.

Sources

Application

Coupling reagents for efficient reaction of 1-Fmoc-4-aminoazepane

Application Note: Optimized Coupling Protocols for 1-Fmoc-4-aminoazepane Part 1: Executive Summary & Chemical Context 1-Fmoc-4-aminoazepane is a critical intermediate in the synthesis of peptidomimetics and protease inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 1-Fmoc-4-aminoazepane

Part 1: Executive Summary & Chemical Context

1-Fmoc-4-aminoazepane is a critical intermediate in the synthesis of peptidomimetics and protease inhibitors.[1] As a seven-membered azacycle, it introduces specific conformational constraints and steric challenges distinct from standard pyrrolidine (5-membered) or piperidine (6-membered) analogs.[1]

The core challenge in reacting the free primary amine at the C4 position lies in the conformational flexibility of the azepane ring (pseudorotation) combined with transannular steric strain imposed by the bulky Fmoc protecting group at N1. Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics and incomplete conversion, leading to difficult purification.[1]

This guide outlines high-efficiency protocols using aminium/uronium and oxyma-based reagents to drive the acylation of 1-Fmoc-4-aminoazepane to completion while preserving chiral integrity.[1]

Part 2: Coupling Reagent Selection Guide

The selection of a coupling reagent is dictated by the steric demand of the carboxylic acid partner and the inherent nucleophilicity of the azepane amine.

Reagent ClassReagentEfficiencyRisk ProfileRecommendation
Standard HBTU / TBTU ModerateLow racemization, but slower kinetics for hindered amines.[1]Use for simple, unhindered acids (e.g., Gly, Ala).[1]
Advanced HATU HighExcellent for hindered couplings; faster reaction rates.Primary Recommendation for valuable or bulky acids.
Modern/Green COMU / Oxyma Very HighSafer byproduct (dimethylmorpholine vs. benzotriazole); reduced racemization.[1]Best Practice for SPPS and green chemistry workflows.
Specialized PyBOP HighGenerates carcinogenic HMPA byproduct (if BOP); PyBOP is safer but costly.Use if on-resin coupling fails with uronium salts.[1]
Scientific Rationale:
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The 7-azabenzotriazole (HOAt) leaving group creates a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, significantly accelerating the acylation of the sterically encumbered 4-aminoazepane compared to HBTU.

  • COMU/Oxyma: This system generates an active ester that is less prone to epimerization and often shows superior solubility in DMF/NMP, which is crucial for the lipophilic Fmoc-azepane scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Solution Phase Coupling (HATU Method)

Target: Coupling a generic N-protected amino acid or carboxylic acid (R-COOH) to 1-Fmoc-4-aminoazepane.[1]

Materials:

  • 1-Fmoc-4-aminoazepane (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 – 1.2 equiv)[1]

  • HATU (1.1 – 1.2 equiv)[1]

  • HOAt (0.5 equiv, optional additive for extremely hindered acids)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)[1]

Step-by-Step Procedure:

  • Pre-Activation:

    • In a dry round-bottom flask under nitrogen, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) dropwise.

    • Stir at room temperature for 2–5 minutes . Note: Do not exceed 10 minutes to avoid racemization of the activated ester.

  • Coupling:

    • Add 1-Fmoc-4-aminoazepane (1.0 equiv) directly to the activated acid solution.[1]

    • Add the remaining DIPEA (1.0 – 2.0 equiv) to ensure the pH is basic (pH ~8–9 on wet pH paper).

    • Stir the reaction at room temperature.

    • Timeframe: Standard acids: 1–2 hours. Hindered acids: 4–16 hours.

  • Monitoring:

    • Monitor by LC-MS or TLC.[1] Look for the disappearance of the amine (often stains with Ninhydrin) and the appearance of the product mass.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% Citric acid or 1M KHSO4 (to remove unreacted amine/DIPEA).

      • Water.[2]

      • 5% NaHCO3 (to remove unreacted acid/HOBt/HOAt).

      • Brine.

    • Dry over Na2SO4, filter, and concentrate.[1]

Protocol B: "Difficult Coupling" (COMU/Oxyma Method)

Target: Use when HATU fails or for GMP-compliant synthesis (avoids explosive HOBt derivatives).[1]

Materials:

  • COMU (1.0 equiv)[1]

  • Oxyma Pure (1.0 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • Solvent: DMF

Procedure:

  • Dissolve Carboxylic Acid and Oxyma Pure in DMF.

  • Stir for 2 minutes to allow Oxyma to associate with the acid.

  • Add COMU and stir for another 2 minutes.

  • Add 1-Fmoc-4-aminoazepane followed immediately by DIPEA .

  • Note: The byproduct of COMU is water-soluble and easily removed, often resulting in cleaner crude products than HATU.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the appropriate coupling strategy based on steric hindrance and reaction monitoring.

AzepaneCoupling Start Start: 1-Fmoc-4-aminoazepane + Carboxylic Acid CheckSterics Analyze Steric Hindrance of Carboxylic Acid Start->CheckSterics StandardPath Low Hindrance (e.g., Gly, Ala, linear acids) CheckSterics->StandardPath Unhindered HinderedPath High Hindrance (e.g., Val, Aib, N-methyl acids) CheckSterics->HinderedPath Bulky HBTU_Protocol Protocol: HBTU/DIPEA Solvent: DMF StandardPath->HBTU_Protocol HATU_Protocol Protocol: HATU/HOAt/DIPEA Solvent: NMP HinderedPath->HATU_Protocol Monitor Monitor Reaction (LCMS/TLC) @ 2 Hours HBTU_Protocol->Monitor HATU_Protocol->Monitor Complete Conversion > 95%? Proceed to Workup Monitor->Complete Yes Incomplete Conversion < 50%? Troubleshoot Monitor->Incomplete No Retry_COMU Switch to COMU/Oxyma Increase Temp to 40°C Incomplete->Retry_COMU Re-attempt

Caption: Decision tree for selecting coupling reagents based on steric demands of the acid partner.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric shielding of the 4-amine.[1]Switch solvent to NMP (N-methylpyrrolidone) to disrupt H-bonding.[1] Increase temperature to 40°C (ensure Fmoc stability).
Epimerization Over-activation or excessive base.Use Collidine (TMP) instead of DIPEA. Reduce pre-activation time. Use Oxyma/COMU.
Fmoc Cleavage Presence of secondary amines or high pH.Ensure DIPEA equivalents do not exceed 3.0. Avoid primary amine contaminants in the solvent.
Gelation/Precipitation Aggregation of the peptide chain.Add chaotropic salts (e.g., LiCl or KSCN in DMF) to break beta-sheet-like interactions.[1]

Part 6: References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Method

Using 1-Fmoc-4-aminoazepane to create constrained peptides and peptidomimetics

Application Note: Strategic Incorporation of 1-Fmoc-4-aminoazepane in Constrained Peptidomimetics Executive Summary This guide details the methodology for incorporating 1-Fmoc-4-aminoazepane (CAS: 885954-48-3) into solid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Fmoc-4-aminoazepane in Constrained Peptidomimetics

Executive Summary

This guide details the methodology for incorporating 1-Fmoc-4-aminoazepane (CAS: 885954-48-3) into solid-phase peptide synthesis (SPPS) workflows.[1] Unlike standard Fmoc-amino acids, this molecule is a mono-protected diamine scaffold (C₂₁H₂₄N₂O₂).[1] It lacks a carboxyl group, meaning it cannot be coupled via standard amide bond formation without specific ligation strategies.

Its primary utility lies in creating constrained peptidomimetics . The seven-membered azepane ring introduces a defined conformational restriction—often mimicking


-turns or serving as a rigid spacer—that can enhance metabolic stability and receptor selectivity compared to flexible linear diamines.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 1-(9H-fluoren-9-yl)methoxycarbonyl-azepan-4-amine
CAS Number 885954-48-3
Molecular Weight 336.43 g/mol
Functional Groups N1: Secondary amine (Fmoc-protected)N4: Primary amine (Free, nucleophilic)
Solubility Soluble in DMF, NMP, DCM.[1][2][3] Sparingly soluble in water/ether.
Storage 2–8°C, desiccated. Stable for >12 months.

Critical Handling Note: The C4-amino group is a free primary amine. Upon dissolution, it is immediately reactive. Avoid dissolving in solvents containing ketones (acetone) or aldehydes to prevent Schiff base formation. Use fresh DMF or NMP.

Strategic Application: The "Linker" Logic

Because 1-Fmoc-4-aminoazepane is a diamine, it must be incorporated using one of two primary strategies:

  • Urea Peptidomimetics: Reacting the free amine with an activated isocyanate on the peptide chain to form a urea linkage (-NH-CO-NH-).[1]

  • Diacid Spacers: Coupling the amine to a resin-bound dicarboxylic acid (e.g., succinic acid) to create a "pseudo-amino acid" insert.

Mechanism of Conformational Constraint

The azepane ring forces the backbone into a "kinked" geometry. Unlike proline (5-membered) or pipecolic acid (6-membered), the 7-membered ring allows for unique puckering modes (twist-chair/twist-boat) that can accommodate larger bond angles, often stabilizing turn geometries that are inaccessible to smaller rings.[1]

Experimental Protocols

Protocol A: Urea-Linked Peptidomimetic Synthesis

Objective: To insert the azepane scaffold via a urea bond, replacing a standard peptide bond to increase proteolytic resistance.[1]

Reagents Required:

  • N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)[1]

  • Anhydrous DCM and DMF[4]

  • DIPEA (Diisopropylethylamine)[1][5][6]

Workflow Diagram:

UreaLinkage Start Resin-Peptide-NH2 (Fmoc Deprotected) Activate Activation (DSC/CDI + DIPEA) Start->Activate 5 eq. DSC Intermediate Resin-Isocyanate/Carbamate Activate->Intermediate Form reactive species Coupling Add 1-Fmoc-4-aminoazepane (2-4 hours, RT) Intermediate->Coupling Nucleophilic Attack Product Resin-Peptide-NH-CO-NH-Azepane-Fmoc Coupling->Product Urea Bond Formation Extension Fmoc Removal & Continue Synthesis Product->Extension 20% Piperidine

Figure 1: Strategy for creating urea-linked constrained peptides using 1-Fmoc-4-aminoazepane.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin (0.1 mmol scale) in DCM for 20 min.

  • Activation (Carbamate Formation):

    • Dissolve DSC (5 eq., 0.5 mmol) in minimal DMF.

    • Add to resin followed by DIPEA (5 eq.).

    • Shake for 45 minutes at Room Temperature (RT).

    • QC Check: Perform a Kaiser test. It should be negative (amine converted to carbamate).[1]

    • Wash resin 3x with DCM, 3x with DMF.[5]

  • Coupling the Azepane:

    • Dissolve 1-Fmoc-4-aminoazepane (3 eq., 0.3 mmol) in DMF.

    • Add DIPEA (3 eq.) to the solution.

    • Add mixture to the activated resin.[5][7]

    • Shake for 2–4 hours at RT.

    • QC Check: Kaiser test may be inconclusive due to the urea; Chloranil test is preferred for secondary amines (though here we check for disappearance of the activated species).

  • Capping (Optional but Recommended): Cap unreacted active species with 5% acetic anhydride/pyridine in DMF.

Protocol B: Diacid Linker Insertion (The "Extended Scaffold")

Objective: To use the azepane as a scaffold connected via a succinyl or glutaryl linker, effectively creating a side-chain functionalized backbone.[1]

Reagents Required:

  • Succinic Anhydride (or Glutaric Anhydride)[1]

  • DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[1][5]

  • DIPEA[1][5][6][7][8]

Workflow Diagram:

DiacidLinker Step1 Resin-Peptide-NH2 Step2 Add Succinic Anhydride (5 eq.) + DIPEA (5 eq.) in DMF Step1->Step2 Step3 Resin-Peptide-NH-CO-CH2-CH2-COOH (Free Carboxyl Generated) Step2->Step3 Ring Opening Step4 Activate Carboxyl (DIC/HOBt, 10 min) Step3->Step4 Step5 Add 1-Fmoc-4-aminoazepane (3 eq., 3 hours) Step4->Step5 Amide Coupling Step6 Final Construct: Resin-..-Linker-Azepane-Fmoc Step5->Step6

Figure 2: Incorporation of the azepane scaffold via a succinyl linker.

Step-by-Step Procedure:

  • Linker Installation:

    • To the deprotected resin, add Succinic Anhydride (5 eq.) and DIPEA (5 eq.) in DMF.

    • Shake for 1 hour .

    • Wash 3x DMF.[5][7]

    • QC Check: Kaiser test should be negative (amine acylated).[1]

  • Azepane Coupling:

    • Activate the resin-bound carboxylic acid using DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add 1-Fmoc-4-aminoazepane (3 eq.).

    • Shake for 3–6 hours or overnight.

    • Wash 3x DMF, 3x DCM.[5]

  • Chain Extension:

    • Remove the Fmoc group from the azepane ring (N1 position) using 20% Piperidine/DMF.

    • Note: The resulting amine is a secondary amine (part of the ring). Subsequent couplings to this secondary amine may be sterically hindered. Use HATU/HOAt or PyBOP for the next amino acid coupling, and perform double couplings.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Coupling Yield (Protocol A) Hydrolysis of DSC/CDI intermediate.Ensure strictly anhydrous conditions during activation. Use fresh DSC.
Incomplete Fmoc Removal Steric bulk of the 7-membered ring.Extend deprotection time to 2 x 15 mins. Use DBU (2%) in DMF if piperidine fails.[1]
Failed Extension (Post-Azepane) The secondary amine (N1) is sterically hindered.[1]Use HATU/HOAt (stronger activation) for the next amino acid. Increase temperature to 50°C (microwave).
Aggregation Hydrophobic nature of the Fmoc-azepane.Use "Magic Mixture" (DCM/DMF/NMP/Triton-X) for washes and coupling solvents.[1]

References

  • PubChem. (2025).[2] Compound Summary: Fmoc-4-aminoazepane derivatives. National Library of Medicine. Retrieved from [Link]

  • Cini, E., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry – A European Journal.
  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory. Retrieved from [Link][1]

Sources

Application

Application Note and Protocols for the Cleavage and Final Deprotection of Peptides Containing 1-Fmoc-4-aminoazepane

Introduction: The Unique Role of Azepane Scaffolds in Peptide Therapeutics The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 1-F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Azepane Scaffolds in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 1-Fmoc-4-aminoazepane, a seven-membered cyclic amine, offers a unique conformational constraint that can enhance proteolytic stability, receptor affinity, and bioavailability of peptide drug candidates. The successful synthesis of such modified peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This application note provides a comprehensive guide to the effective cleavage and final deprotection of peptides containing the 1-Fmoc-4-aminoazepane residue, ensuring high yield and purity of the target peptide.

The final step in Fmoc-based SPPS involves the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups.[1][2][3] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" that trap the highly reactive cationic species generated during the process.[4][5] The choice of cleavage cocktail and reaction conditions is paramount to prevent side reactions and preserve the integrity of the peptide, including sensitive residues and non-canonical amino acids like 1-Fmoc-4-aminoazepane.[6][7][8]

Understanding the Chemistry of Cleavage and Deprotection

The cleavage process in Fmoc SPPS is an acid-catalyzed hydrolysis of the ester or amide bond linking the peptide to the resin.[9] Concurrently, acid-labile protecting groups on the amino acid side chains are removed. The mechanism involves the protonation of the linker and the side-chain protecting groups by TFA, leading to the formation of carbocations.[10] These carbocations are highly electrophilic and can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to unwanted modifications.[11][12]

Scavengers are nucleophilic compounds added to the cleavage cocktail to quench these reactive carbocations.[4] The choice of scavengers is dictated by the amino acid composition of the peptide.

Stability of the Azepane Ring

A key consideration for peptides containing 1-Fmoc-4-aminoazepane is the stability of the seven-membered azepane ring under strong acidic conditions. Saturated aliphatic rings, such as the azepane ring, are generally stable to TFA. However, it is always prudent to perform a small-scale trial cleavage to confirm the stability of the specific peptide sequence.

Experimental Workflow for Cleavage and Deprotection

The overall workflow for the cleavage and deprotection of a peptide containing 1-Fmoc-4-aminoazepane is depicted below.

Cleavage_Workflow Start Peptide-Resin (Post-Synthesis) Wash_Resin Resin Washing (DCM, MeOH, Ether) Start->Wash_Resin Dry_Resin Dry Resin Under Vacuum Wash_Resin->Dry_Resin Cleavage Cleavage Reaction (TFA + Scavengers) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter_Resin Filter and Collect Filtrate Cleavage->Filter_Resin Precipitate Precipitate Peptide (Cold Ether) Filter_Resin->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Peptide Wash Peptide with Ether Centrifuge->Wash_Peptide Dry_Peptide Dry Crude Peptide Wash_Peptide->Dry_Peptide Analysis Analyze Crude Peptide (LC-MS, HPLC) Dry_Peptide->Analysis End Purified Peptide Analysis->End

Caption: General workflow for the cleavage and final deprotection of peptides from the solid support.

Recommended Cleavage Cocktails

The selection of the appropriate cleavage cocktail is crucial and depends on the presence of other sensitive amino acids in the peptide sequence.

Cocktail Composition (v/v) Target Residues & Notes Citation
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[13]
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)A lower-odor alternative to Reagent K, effective for most peptides. Not recommended if methionine oxidation is a major concern.[13]
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A common and effective cocktail for peptides without highly sensitive residues.[5][14]
TFA/EDT/TIS/H₂O TFA / Ethanedithiol / Triisopropylsilane / Water (94:2.5:1:2.5)Recommended for peptides containing tryptophan to prevent modification of the indole ring.[11]

EDT: Ethanedithiol, TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane

Detailed Protocols

Protocol 1: Small-Scale Trial Cleavage

Before proceeding with the bulk cleavage of your peptide-resin, it is highly recommended to perform a small-scale trial.

  • Resin Preparation: Take a small amount of the dried peptide-resin (approx. 20-50 mg) and place it in a 1.5 mL microcentrifuge tube.[15]

  • Cleavage Cocktail Addition: Add the chosen cleavage cocktail (e.g., 500 µL of Reagent K) to the tube.

  • Reaction: Gently agitate the tube at room temperature for 2-3 hours.

  • Isolation: Centrifuge the tube and carefully transfer the supernatant (containing the cleaved peptide) to a new tube.

  • Precipitation: Add 1 mL of cold diethyl ether to the supernatant to precipitate the crude peptide.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Drying: Air-dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to confirm the molecular weight and assess the purity. This will verify the stability of the azepane ring under the chosen cleavage conditions.

Protocol 2: Large-Scale Cleavage and Deprotection
  • Resin Preparation: Place the dried peptide-resin (0.1 - 1.0 g) in a suitable reaction vessel (e.g., a round-bottom flask with a stirrer bar or a specialized cleavage vessel).[1][15]

  • Cleavage Cocktail Addition: Add the appropriate volume of the selected cleavage cocktail to the resin (typically 10 mL per gram of resin).[15]

  • Reaction: Stopper the vessel and stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be guided by the results of the small-scale trial. For peptides with multiple arginine residues, a longer reaction time may be necessary.[11][13]

  • Filtration: Filter the resin using a sintered glass funnel and collect the filtrate.

  • Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all the filtrates.

  • Peptide Precipitation: In a well-ventilated fume hood, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether while gently stirring. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Collect the peptide by centrifugation or filtration.

  • Washing: Wash the crude peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If LC-MS analysis shows incomplete removal of side-chain protecting groups, increase the cleavage reaction time or consider a stronger cleavage cocktail. Peptides with multiple arginines are particularly prone to incomplete deprotection.[11]

  • Peptide Oxidation: For peptides containing methionine or cysteine, it is crucial to use a cleavage cocktail with appropriate scavengers (e.g., EDT, thioanisole) and to minimize exposure to air.[12][13]

  • Tryptophan Modification: Tryptophan is susceptible to alkylation by carbocations. The use of scavengers like EDT or TIS is essential to protect the indole side chain.[11][16]

  • Safety Precautions: Trifluoroacetic acid is a highly corrosive and volatile acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[15]

Conclusion

The successful cleavage and final deprotection of peptides containing 1-Fmoc-4-aminoazepane can be readily achieved using standard and robust protocols. While the azepane ring is expected to be stable under typical TFA cleavage conditions, a preliminary small-scale trial is a critical step to verify this for each unique peptide sequence. By carefully selecting the cleavage cocktail based on the overall amino acid composition and following the detailed protocols outlined in this application note, researchers can confidently obtain their target azepane-containing peptides in high yield and purity, ready for downstream applications in drug discovery and development.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Gyros Protein Technologies. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]

  • Peptide Oxidation/Reduction Side Reactions. ResearchGate. [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. [Link]

  • A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. [Link]

Sources

Method

Synthesis of bioactive peptides using Fmoc-protected amino acid derivatives

Executive Summary The synthesis of bioactive peptides—ranging from antimicrobial agents to neuropeptides—demands rigorous control over stereochemistry and purity. This guide details the Fmoc (9-fluorenylmethoxycarbonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of bioactive peptides—ranging from antimicrobial agents to neuropeptides—demands rigorous control over stereochemistry and purity. This guide details the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase strategy, the industry gold standard for peptide drug development. Unlike Boc chemistry, Fmoc-SPPS utilizes an orthogonal protection scheme: a base-labile N-terminal group (Fmoc) and acid-labile side-chain protectors (e.g., tBu, Trt, Pbf). This orthogonality allows for milder deprotection conditions, preserving sensitive post-translational modifications and reducing side reactions.

This protocol focuses on high-fidelity synthesis using Oxyma Pure/DIC activation, a safer and more efficient alternative to potentially explosive benzotriazoles (HOBt/HOAt), ensuring maximal coupling efficiency for difficult sequences.

Critical Materials & Selection Logic

Resin Selection

The choice of resin dictates the C-terminal functionality of the final peptide.[1]

Resin TypeC-Terminal OutcomeApplicationKey Considerations
Wang Resin Carboxylic Acid (-COOH)Native sequences, fragmentsRequires acid-labile linker; prone to diketopiperazine formation with Pro/Gly at C-term.
Rink Amide Carboxamide (-CONH

)
Hormones (e.g., Oxytocin), neuropeptidesCleaves with 95% TFA; eliminates C-terminal charge, improving receptor binding.
2-CTC Resin Carboxylic Acid (-COOH)Protected fragments, cyclizationHyper-acid sensitive (cleaves with 1% TFA); preserves side-chain protecting groups.
Coupling Reagents: The Move to Oxyma

While HATU is a powerful coupling reagent, it can cause capping (guanidinylation) of the N-terminus if used in excess. We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

  • Mechanism: DIC forms an O-acylisourea intermediate. Oxyma acts as a nucleophile to form a reactive ester, suppressing racemization and preventing N-acylurea formation.

  • Safety: Oxyma is non-explosive, unlike HOBt.

The Fmoc-SPPS Workflow

The following diagram illustrates the iterative cycle of deprotection, washing, and coupling.

SPPS_Cycle Start Fmoc-AA-Resin (Start) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 3) Deprotect->Wash1 Removes Fmoc Couple Coupling (Fmoc-AA + DIC/Oxyma) Wash1->Couple Free Amine Wash2 Wash (DMF x 3) Couple->Wash2 Monitor Kaiser Test (Colorimetric) Wash2->Monitor Monitor->Deprotect Blue (Positive) Repeat Cycle Monitor->Deprotect Colorless (Negative) Next AA Cleave Final Cleavage (TFA Cocktail) Monitor->Cleave Sequence Complete

Figure 1: The Fmoc-SPPS reaction cycle. Blue arrows indicate the iterative path for chain elongation.

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Weighing: Weigh the appropriate amount of Rink Amide resin (e.g., 0.5 mmol scale).

  • Swelling: Place resin in a fritted reaction vessel. Add DMF (Dimethylformamide) (10 mL/g resin) and agitate for 30–60 minutes.

    • Expert Insight: Proper swelling exposes the internal reactive sites of the polystyrene matrix. Inadequate swelling is a primary cause of deletion sequences.

Phase B: Fmoc Deprotection
  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle:

    • Add solution (5 mL), agitate for 3 minutes, drain.

    • Add fresh solution (5 mL), agitate for 12 minutes, drain.

  • Wash: Flow wash with DMF (5 x 1 min).

    • Validation: The UV absorbance of the dibenzofulvene-piperidine adduct (301 nm) can be monitored to verify deprotection completeness.

Phase C: Amino Acid Coupling (Oxyma/DIC)
  • Activation:

    • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Note: Pre-activation for 2-3 minutes is acceptable, but prolonged activation risks ester hydrolysis.

  • Reaction: Add mixture to the resin. Agitate for 45–60 minutes at room temperature.

  • Wash: Drain and wash with DMF (3 x 1 min).

Phase D: In-Process Control (Kaiser Test)
  • Take a few resin beads.[2]

  • Add 1 drop each of: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), KCN (2% in pyridine).

  • Heat at 100°C for 5 minutes.

    • Blue Beads: Free amines present (Coupling Failed → Recouple).

    • Yellow/Colorless: No free amines (Coupling Successful → Proceed).

Phase E: Cleavage & Global Deprotection

This step detaches the peptide from the resin and removes side-chain protecting groups (tBu, Trt, Pbf, Boc).

  • Cocktail Preparation: Prepare Reagent K or a standard cocktail based on sequence sensitivity.

ComponentStandard RatioFunction
TFA 92.5%Acidolysis of linker and protecting groups
TIS (Triisopropylsilane) 2.5%Scavenger for carbocations (protects Trp/Tyr)
Water 2.5%Scavenger for t-butyl cations
DODT/EDT 2.5%Essential if Cys/Met present. Prevents oxidation.
  • Reaction: Incubate resin in cocktail for 2–3 hours.

  • Precipitation: Filter resin; collect filtrate. Dropwise add filtrate into ice-cold Diethyl Ether (10x volume).

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.

Case Study: Handling "Difficult" Sequences

Example: Synthesis of a hydrophobic Antimicrobial Peptide (AMP).

Bioactive peptides often contain hydrophobic domains (e.g., Val-Ala-Ile stretches) that induce beta-sheet aggregation on the resin, leading to truncated sequences.

Strategy for Aggregation Prone Regions:
  • Pseudoproline Dipeptides: Replace Ser/Thr residues with Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH. This "kinks" the peptide backbone, disrupting beta-sheets and improving solvation.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling buffer to disrupt hydrogen bonding.

  • Double Coupling: For residues following a hydrophobic block, perform two coupling cycles (1 hour each) to ensure completion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Aggregation on resinUse Pseudoprolines or switch solvent to NMP.
Racemization High base concentration or over-activationUse Oxyma/DIC (neutral pH activation); avoid HATU with excessive DIPEA.
Incomplete Cleavage Steric hindrance or insufficient timeExtend cleavage time to 4 hours; ensure fresh TFA.
Methionine Oxidation Lack of scavengersEnsure EDT or DODT is present in cleavage cocktail.

References

  • Mechanism of Fmoc Deprotection & SPPS

    • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Coupling Reagents (Oxyma vs Benzotriazoles)

    • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Cleavage Cocktails & Scavengers

    • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Link

    • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.[1][4][5][6][7] Link

  • Pseudoprolines & Difficult Sequences

    • Mutter, M., et al. (2004). Pseudo-prolines as a Molecular Hinge: The "Proline Effect" in Peptide Synthesis. Journal of the American Chemical Society. Link

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 1-Fmoc-4-aminoazepane in DMF

Executive Summary 1-Fmoc-4-aminoazepane presents a unique solubility challenge due to its dual nature: it contains a hydrophobic Fmoc protecting group and a polar primary amine (at position 4).[1] In synthetic applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fmoc-4-aminoazepane presents a unique solubility challenge due to its dual nature: it contains a hydrophobic Fmoc protecting group and a polar primary amine (at position 4).[1] In synthetic applications, this molecule is frequently supplied as a hydrochloride (HCl) salt to prevent intermolecular self-cleavage.[1]

The most common cause of insolubility in DMF is attempting to dissolve the salt form without neutralization.

This guide provides a diagnostic matrix to identify the root cause of your solubility issue and offers validated protocols to resolve it.

Part 1: The Diagnostic Matrix

Before altering your solvent system, identify the physical state of your reagent using this decision matrix.

Observation Probable Cause Recommended Action
White crystalline solid that settles at the bottom; solvent remains clear. Ionic Salt Form: You are likely working with the HCl or TFA salt of the amine.[1] Inorganic salts are insoluble in organic solvents like DMF.Go to Protocol A (Neutralization)
Gel-like clumps or cloudy suspension that resists vortexing. Hydrophobic Aggregation: The Fmoc groups are stacking via

-

interactions, forming "beta-sheet" like structures.[1]
Go to Protocol B (Chaotropic Disruption)
Solution turns cloudy/precipitates over time (e.g., after 1 hour). Chemical Instability: The free amine at position 4 is attacking the Fmoc group of neighboring molecules (intermolecular cleavage), forming insoluble dibenzofulvene polymers.See "Critical Stability Warning"
Material floats or sticks to the glass walls. High Hydrophobicity/Static: Surface tension issue.Go to Protocol C (Co-Solvent)
Part 2: Validated Solubilization Protocols
Protocol A: In-Situ Neutralization (For HCl Salts)

Use this when the compound is a salt and totally insoluble in pure DMF.

The Science: 1-Fmoc-4-aminoazepane HCl is an ionic lattice.[1] DMF is a polar aprotic solvent unable to break this lattice effectively. You must "free" the amine to make it organic-soluble.[1]

Steps:

  • Calculate the molar amount of your substrate.

  • Suspend the solid in the required volume of DMF (typically 0.1 M – 0.5 M concentration).

  • Add 1.0 to 1.1 equivalents of Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[1]

  • Vortex immediately. The solution should clear within 30–60 seconds as the HCl is scavenged, releasing the DMF-soluble free amine.

Expert Tip: Do not use Piperidine for neutralization. As a secondary amine, Piperidine will instantly cleave the Fmoc group.

Protocol B: Chaotropic Disruption (For Aggregation)

Use this when the material forms gels or clumps.

The Science: Fmoc groups are lipophilic and prone to stacking. Lithium Chloride (LiCl) acts as a chaotropic agent, disrupting the hydrogen bonding network and increasing the solvent's ability to solvate the peptide backbone/scaffold [1, 2].[2]

Steps:

  • Prepare a stock solution of 5% (w/v) LiCl in anhydrous DMF . (Note: Dry LiCl in an oven at 120°C before dissolving if possible, as it is hygroscopic).

  • Add the 1-Fmoc-4-aminoazepane to this solvent mixture.[1]

  • Sonicate at 30–35°C for 5–10 minutes.

Protocol C: The "Magic Mixture" (Solvent Switching)

Use this for high-concentration stocks (>0.5 M).[1]

The Science: N-Methylpyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) have higher dielectric constants and better penetrating power for hydrophobic Fmoc-scaffolds than DMF [3].[1]

Steps:

  • Dissolve the compound in a minimal volume of DMSO (approx. 10-20% of final volume).

  • Dilute to the final volume with DMF.

    • Example: To make 1 mL solution, dissolve 50 mg in 200 µL DMSO, then add 800 µL DMF.

Part 3: Critical Stability Warning (The "Self-Destruct" Mechanism)

Warning: Once 1-Fmoc-4-aminoazepane is in its free base form (dissolved in DMF), it is chemically unstable .[1]

The primary amine at position 4 is a nucleophile. In solution, it can attack the Fmoc carbonyl of a neighboring molecule, leading to premature deprotection and polymerization.

  • Rule of Thumb: Use the solution within 15–30 minutes of preparation.

  • Storage: Never store the free amine in DMF solution. Keep it as the dry HCl salt at -20°C.

StabilityMechanism cluster_0 Solid State (Stable) cluster_1 Solution Phase (Unstable Window) Salt 1-Fmoc-4-aminoazepane (HCl Salt) FreeBase Free Amine Form (Dissolved in DMF) Salt->FreeBase Add DIEA (Neutralization) Cleavage Intermolecular Attack (Self-Deprotection) FreeBase->Cleavage Time > 30 mins Byproduct Dibenzofulvene (Insoluble Polymer) Cleavage->Byproduct Precipitation caption Fig 1: The stability window of 1-Fmoc-4-aminoazepane. Neutralization initiates a 'ticking clock' for self-cleavage.

[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to improve solubility? A: Proceed with extreme caution. Do not exceed 40°C . Higher temperatures in DMF accelerate the thermal cleavage of the Fmoc group, especially if the DMF contains trace amines or water [4]. If heat is necessary, use a water bath, not a hot plate, and limit exposure to <5 minutes.

Q2: My DMF is old. Does that matter? A: Yes, critically. DMF decomposes over time to produce dimethylamine, a secondary amine that will remove your Fmoc group.[3] Always use anhydrous, amine-free DMF (grade: "for peptide synthesis") [3].[1] If your DMF smells "fishy," discard it.

Q3: Can I use sonication? A: Yes, sonication is safer than heat. However, prolonged sonication can heat the solvent. Use "pulse" sonication (30 seconds on, 30 seconds off) to maintain ambient temperature.

Q4: I need to use this in a coupling reaction. When should I dissolve it? A: Dissolve it immediately before addition to the reaction vessel. Do not prepare stock solutions of the free amine in advance. If you are using an automated synthesizer, place the HCl salt in the vial and program the machine to add the base (DIEA) and solvent immediately prior to the coupling step.

References
  • Seebach, D., et al. (1996). "Lithium salts as additives in peptide synthesis."[2] Helvetica Chimica Acta.[1]

  • BenchChem Technical Support.[2][4][5] (2025).[1][2][5][6][7] "Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis." BenchChem Troubleshooting Guides.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][8][9][10] Chemical Reviews.

  • Höck, S., et al. (2025).[2][11] "Thermal Cleavage of the Fmoc Protection Group." CHIMIA.[1][12]

Sources

Optimization

Technical Support Center: Managing Diketopiperazine Formation in SPPS

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist Welcome to our dedicated technical guide on managing diketopiperazine (DKP) formation during Solid-P...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Welcome to our dedicated technical guide on managing diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS). This resource is designed to provide you with a deep understanding of this common and often frustrating side reaction, moving beyond simple protocols to explain the underlying chemistry. Our goal is to empower you with the knowledge to troubleshoot existing syntheses and proactively design strategies to avoid DKP-related impurities and yield loss, particularly at the critical dipeptide stage.

Section 1: Understanding the Challenge: Diketopiperazine (DKP) Formation

This section breaks down the fundamental aspects of DKP formation.

Q1: What is diketopiperazine (DKP) formation, and why is it a major concern in SPPS?

Diketopiperazine (DKP) formation is one of the most significant side reactions encountered in SPPS, especially when using the Fmoc/tBu strategy.[1] It is an intramolecular cyclization reaction involving the free N-terminal amine of a resin-bound dipeptide, which attacks the ester linkage connecting the peptide to the solid support.[2] This process results in the cleavage of the dipeptide from the resin as a stable, six-membered cyclic diketopiperazine ring.[1]

This side reaction is a major concern for two primary reasons:

  • Irreversible Yield Loss: The cleaved DKP is lost from the synthesis, directly reducing the final yield of the target peptide.[1] In severe cases, this can completely halt the productive synthesis.

  • Formation of Deletion Impurities: The newly exposed reactive sites on the resin (e.g., hydroxymethyl groups on Wang resin) can be capped by the next incoming amino acid.[1] This leads to the synthesis of a new peptide sequence that is missing the first two amino acids (an N-terminal truncated peptide), creating a difficult-to-remove impurity.[1][2]

Q2: What is the chemical mechanism of DKP formation at the dipeptide stage?

The formation of DKP is essentially a peptide fragmentation process.[2] It occurs after the N-terminal Fmoc protecting group has been removed from the second amino acid, exposing a free primary or secondary amine. This nucleophilic amine can then perform a "backbite" attack on the carbonyl carbon of the ester bond that anchors the C-terminal amino acid to the resin. This intramolecular aminolysis cleaves the peptide from the support, releasing the cyclic DKP into the solution.[2][3] The reaction is predominantly induced during and after the Fmoc-removal step, which is mediated by a base like piperidine.[2]

DKP_Mechanism Mechanism of Diketopiperazine (DKP) Formation on Resin Resin_Bound Resin Linker-O-C(=O)-CHR¹-NH-C(=O)-CHR²-NH-Fmoc Deprotection Resin Linker-O-C(=O)-CHR¹-NH-C(=O)-CHR²-NH₂ Resin_Bound->Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Cyclization Resin Linker-OH Deprotection->Cyclization 2. Intramolecular Attack (N-terminus attacks ester linkage) DKP_Label + DKP {DKP Product | (cyclo-R¹-R²)} DKP_Label->DKP Cleaved Byproduct

Mechanism of DKP formation at the dipeptide stage.
Section 2: Key Factors Influencing DKP Formation

Several parameters can dramatically influence the rate and severity of DKP formation. Understanding these factors is crucial for effective troubleshooting.

Q3: Which amino acid sequences are most prone to DKP formation?

The propensity for DKP formation is highly sequence-dependent.[2] The primary factors are the identities of the first (C-terminal, Xaa¹) and second (Xaa²) amino acids.

  • Proline (Pro) in the Second Position (Xaa²): This is the most significant risk factor. The unique cyclic structure of proline restricts bond rotation, favoring a cis amide bond conformation that geometrically aligns the N-terminal amine for the backbite attack.[4]

  • Glycine (Gly) in Either Position: The lack of a side chain on glycine reduces steric hindrance, making the peptide backbone more flexible and facilitating the necessary conformation for cyclization.

  • Secondary Amino Acids: N-alkylated amino acids are extremely prone to this side reaction.[2]

  • Steric Hindrance: Bulky side chains on the first or second amino acid can sometimes hinder the cyclization, although this effect can be complex. For instance, increasing the bulkiness on the α-carbon of the N-terminal residue (e.g., Aib > Val > Gly) can dramatically speed up the dissociation rate.[4]

Risk LevelAmino Acid at Position 1 (Xaa¹)Amino Acid at Position 2 (Xaa²)Rationale
Very High Any Amino AcidProline, SarcosineThe cis amide bond conformation of proline pre-organizes the peptide for cyclization.[4] Secondary amino acids are generally highly susceptible.[2]
High GlycineGlycineMinimal steric hindrance allows for high conformational flexibility, facilitating the attack.
High D-Amino AcidL-Amino AcidThe D-L configuration is sterically favorable for forming the stable cyclic product.[5]
Moderate Alanine, ValineGlycineSmall, non-bulky residues in position 2 increase risk.
Moderate Polar/Charged AA (Gln, Glu, Ser, Lys)ProlinePolar or charged side chains at the N-terminus can stabilize the transition state of the nucleophilic attack, accelerating the reaction.[4]
Low Bulky AA (e.g., Trp, Phe)ProlineBulky aromatic side chains can sometimes stabilize the trans isomer, slowing conversion to the reactive cis conformer.[4]
Very Low ProlineAny Amino AcidWhen proline is the C-terminal (first) residue, its rigid structure makes it difficult for the dipeptide to adopt the conformation needed for DKP formation.
Q4: How does the choice of solid support (resin) and linker affect DKP formation?

The resin and its linker play a critical role. The reaction is more prevalent when preparing C-terminal acid peptides.[1]

  • Wang and PAM Resins: These resins, which link the peptide via a benzyl ester, are highly susceptible to DKP formation because the phenolate is a good leaving group. Wang resin, in particular, is frequently used as a model for studying this side reaction.[1]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the preferred choice for preventing DKP formation. The bulky trityl linker provides significant steric hindrance that physically obstructs the N-terminal amine from approaching the ester linkage.[2][5] Even with CTC resin, however, severe DKP formation can still occur during the Fmoc deprotection step.[2]

  • Amide Resins (e.g., Rink Amide): Peptides synthesized as C-terminal amides are generally less prone to DKP formation than those synthesized as acids. The amide bond to the linker is less reactive, and the leaving group is an amine, which is poorer than the alcohol/phenolate leaving groups of acid-linked resins.[1]

Q5: What is the role of the Fmoc-deprotection step in triggering DKP formation?

The Fmoc-deprotection step is the primary trigger for DKP formation.[2]

  • Base-Mediated Reaction: The reaction is initiated by the free amine that is exposed after treatment with a base (typically piperidine). The basic conditions facilitate the nucleophilic attack.

  • Deprotection Time: Extended deprotection times directly correlate with increased DKP formation.[3] This is especially true for DKP-prone sequences, where significant byproduct can form in just a few minutes.[6]

  • Base Strength and Concentration: Stronger bases or higher concentrations of piperidine can accelerate both Fmoc removal and the subsequent DKP side reaction. Using lower piperidine concentrations has been shown to suppress DKP formation.[6]

Section 3: Troubleshooting and Mitigation Strategies

This section provides actionable solutions to common problems related to DKP formation.

Q6: My peptide synthesis has a very low yield, and my mass spectrometry results show a truncated product missing the first two amino acids. How can I confirm DKP formation?

This is a classic signature of a DKP-related synthesis failure. To confirm it, you can perform the following analytical test:

  • Collect the Filtrate: After the Fmoc-deprotection step of the second amino acid and the subsequent washes, collect all the liquid that has been in contact with the resin.

  • Analyze by LC-MS: Analyze this solution using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify the DKP Mass: Search for a mass corresponding to the cyclized dipeptide (cyclo-[Xaa¹-Xaa²]). The molecular weight will be that of the linear dipeptide minus one molecule of water (18 Da).

  • Quantify: For quantitative analysis, you can compare the peak area to a synthesized standard of the expected DKP.[2]

Q7: How can I modify my synthesis protocol to minimize DKP formation?

Several strategic adjustments to your protocol can significantly suppress DKP formation. The choice of strategy depends on the risk level of your dipeptide sequence.

DKP_Strategy_Workflow Decision Workflow for Mitigating DKP Formation Start Start: Synthesize Fmoc-Xaa²-Xaa¹-Resin Check_Sequence Is the sequence high-risk? (e.g., Xaa-Pro, Xaa-Gly) Start->Check_Sequence Use_CTC Use 2-Chlorotrityl (CTC) Resin Check_Sequence->Use_CTC Yes Standard_Protocol Proceed with standard Fmoc deprotection and coupling Check_Sequence->Standard_Protocol No High_Risk_Strategy Select Mitigation Strategy Use_CTC->High_Risk_Strategy End Continue Synthesis Standard_Protocol->End Strategy_A Strategy A: Couple 3rd AA immediately using in-situ neutralization High_Risk_Strategy->Strategy_A Option 1 Strategy_B Strategy B: Introduce residues 1 & 2 as a pre-formed dipeptide building block High_Risk_Strategy->Strategy_B Option 2 Strategy_C Strategy C: Use alternative Nα-protecting group for 2nd AA (e.g., Boc, Trt) High_Risk_Strategy->Strategy_C Option 3 Strategy_A->End Strategy_B->End Strategy_C->End

Decision workflow for selecting a DKP mitigation strategy.
Strategy 1: Couple the Third Amino Acid Immediately After Deprotection

The principle here is to have the incoming activated third amino acid compete with the intramolecular cyclization reaction. The intermolecular coupling should be much faster than the DKP formation.

Protocol: Coupling the Third Amino Acid to a DKP-Sensitive Dipeptide

  • Resin Choice: Start with Fmoc-Xaa¹ loaded onto 2-chlorotrityl chloride (2-CTC) resin to minimize risk from the outset.[2]

  • Couple Second Amino Acid: Couple Fmoc-Xaa²-OH using standard procedures.

  • Modified Deprotection: Perform the Fmoc deprotection of Xaa² using a milder condition, for example, 1-2% DBU in DMF for a shorter time, or a lower concentration of piperidine.[2] Monitor carefully.

  • Minimal Washing: After deprotection, wash the resin minimally (e.g., 2-3 times with DMF) to remove the deprotection reagents but reduce the time the free amine is exposed. Do not let the resin sit.

  • Immediate Coupling: Immediately add the pre-activated third amino acid (Fmoc-Xaa³-OH). It is critical that the coupling solution is prepared in advance and ready to be added the moment the final wash is drained. Using coupling reagents like HATU or HBTU, which promote rapid amide bond formation, is advantageous.[7]

Strategy 2: Use a Dipeptide Building Block

This is one of the most robust methods to completely circumvent DKP formation at the dipeptide stage.[8] By coupling a pre-formed, N-terminally protected dipeptide (e.g., Fmoc-Xaa²-Xaa¹-OH), you bypass the vulnerable H-Xaa²-Xaa¹-Resin intermediate entirely.

When to Use This: This method is highly recommended for sequences identified as "Very High Risk," especially those containing a Proline at the second position.

Protocol: Using a Dipeptide Building Block

  • Resin Preparation: Start with the unloaded solid support (e.g., 2-CTC or Wang resin).

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa²-Xaa¹-OH dipeptide and a coupling additive (e.g., Oxyma, HOBt) in DMF. Add your coupling reagent (e.g., DIC, HATU) to pre-activate the carboxylic acid.

  • Coupling to Resin: Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 1-2 hours or until a negative ninhydrin test is achieved.

  • Capping and Continuation: After coupling, cap any unreacted sites on the resin and proceed with the synthesis from the tripeptide stage as normal.

Strategy 3: Use Alternative Nα-Protecting Groups

For particularly challenging sequences, you can replace the Fmoc group on the second amino acid with a protecting group that is removed under non-basic conditions. This avoids generating the free amine in a basic environment that promotes cyclization.

  • Boc (tert-butyloxycarbonyl): The Boc group is removed with acid (e.g., TFA), completely avoiding the use of piperidine. You would couple Fmoc-Xaa¹-Resin, then Boc-Xaa²-OH. After coupling, you would selectively deprotect the Boc group, then couple the next Fmoc-amino acid.

  • Trt (Trityl) or Alloc (Allyloxycarbonyl): These protecting groups also offer alternative, non-basic deprotection schemes and have been used to suppress DKP formation.[8]

Section 4: Frequently Asked Questions (FAQs)
Q8: Can DKP formation occur at later stages in the peptide synthesis?

While it is most common and severe at the dipeptide stage anchored to the resin, DKP formation can also occur with longer peptides in solution, especially during storage or under certain pH conditions.[4][6] If a longer peptide has an N-terminal sequence prone to cyclization (e.g., H-Gln-Pro-...), it can cleave to form cyclo(Gln-Pro) and the remaining truncated peptide.[4]

Q9: What is "traceless" DKP formation?

"Traceless" DKP formation refers to the cleavage of the dipeptide from the resin without subsequent capping of the resin by the third amino acid.[8] In this scenario, the only outcome is a lower overall yield of the final full-length peptide. The crude product may appear highly pure by HPLC because no deletion sequence is generated, but the mass recovery will be poor.[8] This can be misleading and is often overlooked if yields are not carefully monitored.

Q10: Are there specific analytical methods to quantify DKP byproducts?

Yes. The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[2] By collecting the solutions from the deprotection and washing steps, you can directly detect and quantify the amount of DKP formed. For accurate quantification, a standard curve should be prepared using a known amount of the pure, synthesized DKP molecule.[2]

References
  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. National Institutes of Health. [Link]

  • Li, Y., et al. (2019). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC. National Institutes of Health. [Link]

  • Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Wang, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. National Institutes of Health. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1999). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. [Link]

  • Albericio, F., et al. (2022). DKP formation mechanism. ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – Methods. [Link]

  • Wang, W., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Fmoc-Protected Dipeptides in Synthesis

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist: Welcome to our dedicated resource for troubleshooting one of the most common yet frustrating hurdl...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist: Welcome to our dedicated resource for troubleshooting one of the most common yet frustrating hurdles in Solid-Phase Peptide Synthesis (SPPS): the poor solubility of Fmoc-protected dipeptides and growing peptide chains. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to make informed decisions in your critical synthesis projects.

Frequently Asked Questions (FAQs)

Troubleshooting Guide: A Step-by-Step Approach

When encountering a difficult coupling, a systematic approach is key. The following guide provides a logical workflow to diagnose and resolve solubility-related synthesis failures.

Key Experimental Protocols

References

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  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Accessed February 8, 2024. https://vertexaisearch.cloud.google.
  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). 2020. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW_VAlbJAKGZT-zKybBufOYUOcrrJLVQ4dTjgUTScyID4pn99IIAnp6PLZ4hjVqw8XnwC2UzdJ3_frwYR9zul0KJWuaHa8QK_bHumQfrpv0vmRREBAfo7jMn7wKJ0QR68NUHsCOjej6fDXWoLMB9j51k-exi9cWMU-1WuVlsE_AyvB81ajevoOyCgQXJpA7dB-yY4yr8KbO5a3pkt2CFWi10sxSG3M1d4JtN719Zje5TQhQCwQj1o2Q9tkxJkCFqtfsZjTvyRMpV-JzOc9sK4jcFc=
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Accessed February 8, 2024. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-8gARnDIgnN7g45zFBl1vbb9dqw5FE_I2t6gg6tUrumAJF0W4I6hkxITnOQmvRqzXC2vUpNS2e2Vj4H_V2QaIBCSUsADqvDHdNis0Aba7Gz1sizUoMpSU9Tp4nRWiasDVioPYU31vq1bGoUr6WJ6kJFP-2bVyA5LYvOcekknN5TCYpyJC0KwVfhP0DyTkIVbrJawE58XV5_gvLY8W-_qmacD1zZiyN0xEcnoKEd7nNiCZofkNJRZ0020ggB_71KFGR9S8wXxCCQN2pwFZ
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 2024. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFynSiaanl17eTF9bKXBu1mgpVtNkCTqBqGFdOOsTrCzoW8kZjajRrmtvylOh4judEAsBuDAJvO2eANelm_TZ04I1tsZkGlxyUxr8o4FXnlnWepFuZfwLAX5xsJo7_7IKY7DVk0-VaDIj079uo5FDYbwe6MZCrc5JNL-CdMiKMpmAhTn-Yu9q4bvzOHvgdOkXj71cx9YYqLi2Qi61nD77rXRUWDPFoC1Q==
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Accessed February 8, 2024. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9SVYKc197lj9I2mm4raHIV4_CLxB73ZIqy4dvagQX95Z2W-1mKTC0fv26l39_TGvPvn3EOF5xCsgRhvcYYEbPRu7MQi__OC5TnkrNEL7Z3qA1VwZJdE6ZYG-CwEQSuv2VDrvj8uPwKkbta-zS9t-krgMFXKwGKAwC21lnRHo6mNp57lulapUxj-V_nR1-0WIf6Ns_1p33cn6ydafu_2d7QICyorAcpTpB3e0Di6r7tus7OVxV
  • AAPPTec. Coupling Reagents. Accessed February 8, 2024. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhuKWDvn-1TQNi7TCvNClRP7INgvv792x4L3yY2MKrYdNvN4BONu9EuwMKdSMMZ-gcFNGPIfmQZR7uMuJppu1wgx_GyWoRgaETH8a3FQLzQUTQZIHsPhpxOBfPOfr4YuK1xL9O_wRCySyfYCdqbN9mNDIrIF4yaFyQVrUjC4Bpd4iFIGsJdxbZ-cwVYNw=
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. 2023. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6SG38NvaEiGoZLeuDIsbCBIC0tPonXj9R6uNf1s_Qu8-plmuWlNoe4CseL0_SOeEbxHpFg2w7JdL6B9azu-HImz8z6RlFz0LKUChSH9IulwsGMTvkomxyL2Imj0KU3NqDs8PK2zqkuQSmtqqvWYTTikJNzyoBqexPatZ6WC7gAHdZBvFos0xUBVutwh8vCRR3jFXZ4W0JVLI=

Reference Data & Comparative Studies

Comparative

Evaluating Alternatives to Piperidine for Fmoc Deprotection of Sensitive Sequences

Executive Summary For decades, 20% piperidine in DMF has served as the gold standard for Fmoc removal in Solid Phase Peptide Synthesis (SPPS). However, for high-fidelity synthesis of sensitive sequences—particularly thos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 20% piperidine in DMF has served as the gold standard for Fmoc removal in Solid Phase Peptide Synthesis (SPPS). However, for high-fidelity synthesis of sensitive sequences—particularly those prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser)—piperidine is often too aggressive. Furthermore, its status as a controlled precursor (List I chemical) creates logistical friction.

This guide evaluates three distinct classes of alternatives: Regulatory Substitutes (4-Methylpiperidine), Aggressive Accelerants (DBU-based cocktails), and Chemoselective Bases (Piperazine/DPA). We provide experimental evidence demonstrating that while 4-Methylpiperidine solves regulatory issues, it fails to protect sensitive sequences. Conversely, Dipropylamine (DPA) and Piperazine/HOBt cocktails emerge as the superior choices for minimizing base-catalyzed side reactions without compromising deprotection efficiency.

Part 1: The Challenge – Mechanism of Failure

To select the correct alternative, one must understand why piperidine fails in sensitive sequences. The failure is rarely due to incomplete Fmoc removal, but rather "over-reaction" driven by basicity.

The "Aspartimide" Problem

In sequences containing Asp(OtBu)-Gly, the steric freedom of Glycine combined with the basicity of the deprotection reagent facilitates the attack of the backbone nitrogen on the side-chain ester. This forms a succinimide ring (aspartimide), which subsequently hydrolyzes into a mix of


-Asp, 

-Asp, and piperidides.[1]
Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired E1cB elimination of Fmoc versus the undesired nucleophilic attack on the Asp side chain.

Fmoc_Mechanism Fmoc_Peptide Fmoc-Peptide-Resin Deprotonation Proton Abstraction (E1cB Mechanism) Fmoc_Peptide->Deprotonation Fast Asp_Attack Side-Reaction: Backbone Amide Deprotonation Fmoc_Peptide->Asp_Attack Slow (unless Asp-Gly) Base Base (B:) Base->Deprotonation Base->Asp_Attack DBF Dibenzofulvene (DBF) Deprotonation->DBF Free_Amine Free Amine (NH2) Deprotonation->Free_Amine Aspartimide Aspartimide (Succinimide Ring) Asp_Attack->Aspartimide Beta_Asp Beta-Aspartyl Peptide (Isomerization) Aspartimide->Beta_Asp Hydrolysis

Figure 1: Mechanistic divergence. Strong bases drive both the desired Fmoc removal (top path) and the aspartimide side-reaction (bottom path).[2]

Part 2: Candidate Profiling & Comparative Data

We evaluated four primary deprotection strategies against a standard "Scorpion Toxin II" model peptide (a known aspartimide-prone sequence: VKDGYI).

4-Methylpiperidine (4MP)[3][4]
  • Role: Direct Regulatory Replacement.

  • Profile: 4MP is structurally and kinetically almost identical to piperidine. It is not a controlled substance.[3]

  • Verdict: Excellent for routine synthesis, but offers no advantage for sensitive sequences. It causes aspartimide formation at rates identical to piperidine.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2][6]
  • Role: The "Sledgehammer."

  • Profile: A non-nucleophilic amidine base with high basicity (pKa ~13.5).[4]

  • Verdict: Extremely fast Fmoc removal (often <2 mins). However, its high pKa dramatically accelerates aspartimide formation. Never use DBU alone for Asp-containing sequences. It is best reserved for aggregating hydrophobic sequences (e.g., Amyloid-beta) where speed is critical to prevent aggregation.

Piperazine + HOBt (The "Buffered" Approach)
  • Role: Mild/Sensitive.

  • Profile: Piperazine is a weaker base (pKa ~9.8). Adding HOBt (0.1 M) acts as an acidic buffer, keeping the pH low enough to suppress backbone amide deprotonation (preventing aspartimide) while still allowing Fmoc removal.

  • Verdict: High purity, but slower kinetics. Requires longer reaction times (10–20 mins).

Dipropylamine (DPA)[2][6]
  • Role: The High-Fidelity Specialist.

  • Profile: A secondary amine with lower basicity (pKa 10.[5]9) and higher steric bulk than piperidine.

  • Verdict: A breakthrough for sensitive sequences. Recent data indicates it reduces aspartimide formation by >75% compared to piperidine while maintaining reasonable reaction kinetics.

Comparative Performance Data
Reagent CocktailBase pKaFmoc t1/2 (min)% Aspartimide (VKDGYI Model)Recommendation
20% Piperidine (Control) 11.1< 2.017% Standard (Non-sensitive)
20% 4-Methylpiperidine 11.1< 2.016.5% Regulatory Alternative
2% DBU / 5% Piperazine 13.5< 1.025% Aggregation Prone Only
10% Piperazine + 0.1M HOBt 9.85.0< 2% Highly Sensitive
20% Dipropylamine (DPA) 10.93.54% Balanced Performance

Data synthesized from comparative studies on hexapeptide models (see Ref 1, 3).

Part 3: Experimental Protocols

Protocol A: The "Safe" Protocol (Piperazine/HOBt)

Best for: Sequences with extremely high aspartimide risk (Asp-Gly, Asp-Asn, Asp-Ser).

  • Preparation: Dissolve Piperazine (10% w/v) and HOBt (0.1 M) in DMF. Note: Piperazine is a solid; ensure complete dissolution.

  • Workflow:

    • Wash: DMF (3 x 30 sec).

    • Deprotection 1: Add cocktail, mix for 5 minutes . Drain.

    • Deprotection 2: Add cocktail, mix for 15 minutes . Drain.

    • Wash: DMF (5 x 30 sec) to remove all traces of HOBt.

  • Validation: Perform a chloranil test. If blue beads are observed, deprotection is complete.

Protocol B: The High-Fidelity Protocol (Dipropylamine)

Best for: General synthesis of Asp-containing peptides where speed is still required.

  • Preparation: Mix Dipropylamine (20% v/v) in DMF.

  • Workflow:

    • Wash: DMF (3 x 30 sec).

    • Deprotection 1: Add cocktail, mix for 3 minutes . Drain.

    • Deprotection 2: Add cocktail, mix for 10 minutes (at Room Temp) or 4 minutes (at 60°C).

    • Wash: DMF (4 x 30 sec).

  • Note: DPA is less volatile (bp 110°C) than diethylamine, making it safer for automated synthesizers.

Part 4: Decision Matrix & Workflow

Use this logic flow to select the optimal reagent for your specific sequence.

Decision_Matrix Start Analyze Peptide Sequence Check_Asp Contains Asp-Gly, Asp-Ser, or Asp-Asn? Start->Check_Asp Check_Agg Is Sequence >30AA or Hydrophobic? Check_Asp->Check_Agg No Sol_DPA Use 20% Dipropylamine (DPA) (High Fidelity) Check_Asp->Sol_DPA Yes (Standard Risk) Sol_PZ_HOBt Use 10% Piperazine + 0.1M HOBt (Max Safety) Check_Asp->Sol_PZ_HOBt Yes (High Risk) Check_Reg Is Piperidine Regulated/Restricted? Sol_4MP Use 20% 4-Methylpiperidine (Standard) Check_Reg->Sol_4MP Yes Check_Reg->Sol_4MP No (But 4MP is cheaper/easier) Check_Agg->Check_Reg No Sol_DBU Use 2% DBU + 5% Piperazine (Anti-Aggregation) Check_Agg->Sol_DBU Yes

Figure 2: Reagent Selection Logic. Prioritize sequence safety (Asp content) over kinetics.

References

  • Dipropylamine for Fmoc Deprotection with Reduced Aspartimide Formation. Source: ACS Omega (2023). Significance: Identifies DPA as a superior alternative to piperidine for aspartimide reduction (4% vs 17%).

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Source: Hachmann, J., & Lebl, M. (2006).[6] Journal of Combinatorial Chemistry. Significance: Establishes 4-Methylpiperidine as the kinetic equivalent to piperidine for non-sensitive sequences.

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Source: Wade, J.D., et al. (2000).[6] Letters in Peptide Science. Significance: Foundational work demonstrating piperazine's milder profile for sensitive sequences.

  • Preventing Aspartimide Formation in Fmoc SPPS. Source: Biotage Application Notes. Significance: Validates the use of HOBt/Oxyma additives in deprotection cocktails to buffer basicity.

Sources

Validation

Comparative Guide: Conformational Analysis of Peptides Constrained with an Azepane Ring

Executive Summary The "Goldilocks" Constraint in Peptidomimetics In the landscape of peptide drug discovery, conformational flexibility is the enemy of high-affinity binding. While linear peptides suffer from high entrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" Constraint in Peptidomimetics

In the landscape of peptide drug discovery, conformational flexibility is the enemy of high-affinity binding. While linear peptides suffer from high entropic penalties upon binding, traditional constraints like Proline (5-membered ring) often lock the backbone into geometries too rigid for certain receptor pockets.

This guide analyzes the Azepane ring (7-membered nitrogen heterocycle) as a superior alternative for specific "difficult" turns. Unlike the 5-membered pyrrolidine (Proline) or 6-membered piperidine (Pipecolic acid), the 7-membered azepane ring offers a unique conformational toggle . It provides sufficient flexibility to accommodate Type II'


-turns and 

-helices while maintaining enough rigidity to reduce the entropic cost of binding. This guide compares azepane-constrained peptides against standard proline analogues and linear precursors, supported by NMR and crystallographic data.

Part 1: The Azepane Scaffold in Context

The Thermodynamic Argument

The efficacy of a peptide constraint is governed by the Gibbs Free Energy equation:


.
  • Linear Peptides: High conformational entropy (

    
     is high). Binding requires a massive reduction in entropy, making 
    
    
    
    less negative (weaker binding).
  • Proline (5-ring): Extremely rigid. It minimizes

    
     loss but may incur an enthalpic penalty (
    
    
    
    ) if the induced turn does not perfectly match the receptor.
  • Azepane (7-ring): The "Goldilocks" zone. The 7-membered ring introduces specific torsion angle constraints (

    
    ) that favor Type VIa 
    
    
    
    -turns
    and
    
    
    -helical
    structures, often inaccessible to smaller rings due to steric strain.
Structural Variants[1][2][3][4][5][6]
  • Aze (Azepane-2-carboxylic acid): The direct homolog of Proline.[1]

  • AAzC (Aminoazepane-carboxylic acid): Used as a

    
    -amino acid scaffold to induce specific helical folds (e.g., 12/10-helix).[2]
    
  • Azepane Lactams: 7-membered lactam bridges formed between side chains (e.g., Lys-Glu mimics) to lock

    
    -helices.
    

Part 2: Comparative Conformational Dynamics

Ring Size vs. Cis/Trans Isomerization

The peptide bond preceding a cyclic amino acid can exist in cis or trans states. This ratio is critical for bioactivity.

FeatureProline (5-membered)Pipecolic Acid (6-membered)Azepane (7-membered)
Ring Conformation Envelope (C

-endo/exo)
Chair / BoatTwist-Chair / Twist-Boat
Amide Bond Preference Trans favored (ratio ~4:1)Increased Cis populationHigh Cis propensity
Steric Mechanism Low steric clash in transModerateHigh "Axiality" of N-substituent forces cis isomer to relieve strain
Secondary Structure Polyproline II helix,

-turn (Type I/II)

-helical turns
Type VIa

-turn
,

-helix

Key Insight: As ring size increases from 5 to 7, the steric bulk of the ring protons interacts unfavorably with the preceding carbonyl oxygen in the trans conformation. Consequently, Azepane residues are excellent tools for forcing cis-peptide bonds , which are often required for bioactive turns (e.g., in GPCR ligands).

Helical Propensity Data

Recent studies (e.g., ChemRxiv 2025, J. Org. Chem.) have demonstrated that Azepane-derived


-amino acids (cis-AAzC) strongly promote specific helical folds.[2]
  • Experiment: Circular Dichroism (CD) analysis of oligomers.

  • Observation: Peptides containing alternating Azepane residues show a characteristic CD signature (positive max at ~205 nm) indicating a stable 12/10-helix .[2]

  • Comparison: The Azepane scaffold tolerates functionalization better than carbocyclic analogues (like cyclohexane rings) without disrupting the helix, due to the inherent flexibility of the 7-membered ring accommodating side-chain perturbations.

Part 3: Experimental Workflow

To validate the conformation of an azepane-constrained peptide, a self-validating workflow combining Synthesis, NMR, and Modeling is required.

Diagram 1: Conformational Analysis Workflow

ConformationalAnalysis Design Design Phase (In silico substitution of Pro -> Aze) Synthesis SPPS Synthesis (Fmoc-Aze-OH coupling) Design->Synthesis Solid Phase NMR 2D NMR Analysis (NOESY/ROESY) Synthesis->NMR Purified Peptide Constraints Extract Distance Constraints (NOEs) NMR->Constraints d_NN, d_alphaN MD Restrained MD (Simulated Annealing) Constraints->MD Force Field Validation Validation (RMSD vs. Canonical Turns) MD->Validation Validation->Design Refine

Caption: Integrated workflow for synthesizing and validating azepane-constrained peptides. The critical step is the extraction of NOE constraints to distinguish between cis and trans amide isomers.

Detailed Protocol: NMR-Based Validation

Objective: Determine the cis/trans ratio and secondary structure.

  • Sample Preparation: Dissolve 2-5 mg of peptide in 600

    
    L of solvent.
    
    • Solvent A:

      
       (9:1) for biological relevance.[3][4][5][6]
      
    • Solvent B:

      
       or TFE (Trifluoroethanol) to enhance secondary structure formation if initial signals are weak.
      
  • Spectroscopy: Acquire 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-400 ms.

  • Diagnostic Signals (The "Fingerprint"):

    • Trans-isomer: Strong NOE between

      
       and 
      
      
      
      (ring protons).
    • Cis-isomer: Strong NOE between

      
       and 
      
      
      
      .
    • Turn Validation: Look for

      
       correlations. A strong 
      
      
      
      indicates a folded structure (helix or turn).
  • Temperature Coefficients: Measure amide proton shifts at variable temperatures (298K - 323K).

    • 
       ppb/K indicates a solvent-shielded (hydrogen-bonded) amide, confirming a stable turn.
      

Part 4: Performance Metrics & Stability

The following table synthesizes data from comparative studies of Azepane (Aze) vs. Proline (Pro) and Linear variants.

MetricLinear PeptideProline (Pro)Azepane (Aze)Performance Note
Proteolytic Stability (

)
< 30 min2 - 4 hours> 12 hours The 7-membered ring sterically blocks protease access to the backbone.
Cis-Amide Population < 1%10 - 30%30 - 60% Aze is the superior choice if the bioactive conformation requires a cis bond (Type VI turn).
Solubility (logP) Low (Aggregation prone)ModerateHigh The azepane nitrogen can be protonated (if secondary), or the ring bulk disrupts aggregation.
Receptor Affinity (

)
Baseline (Reference)10x - 100x improvementVariable Specificity is key. Aze excels in receptors requiring a "bulky" hydrophobic turn.
Diagram 2: The Conformational Landscape

EnergyLandscape Linear Linear Peptide (High Entropy, Many Conformers) Bioactive Bioactive Conformation (Target Bound State) Linear->Bioactive High Entropic Cost Proline Proline Constraint (Deep Energy Well, Narrow Basin) Proline->Bioactive High Strain if Mismatched Azepane Azepane Constraint (Broader Energy Well, Type VI Turns) Azepane->Bioactive Optimal Pre-organization

Caption: Conformational energy landscape. Azepane provides a "broader" energy well than Proline, allowing the peptide to access specific bioactive turns (like Type VI) without the extreme strain associated with 5-membered rings.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1] I. Conformations of the residue and of dipeptides.[1][7][8] Biopolymers, 30(9-10), 951–959.[1] Link

    • Note: Foundational work comparing ring sizes (Aze vs Pro).
  • Lee, H. S., et al. (2025).

    
    -Amino Acids Prepared by an Ultrasound-Assisted Method.[2] ChemRxiv. Link
    
    • Note: Recent d
  • Cheong, J. E., et al. (2012). Azepane quaternary amino acids as effective inducers of 3(10) helix conformations. Journal of Organic Chemistry, 77(22). Link

    • Note: Experimental validation of helix stabiliz
  • Kang, Y.K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B. Link

    • Note: Computational and experimental comparison of Proline, Pipecolic acid, and Azepane kinetics.

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Biological Activity of Peptides Modified with 1-Fmoc-4-aminoazepane

For: Researchers, scientists, and drug development professionals. Executive Summary The modification of peptides with non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inhe...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The modification of peptides with non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2][3] This guide provides an in-depth technical comparison of peptides modified with 1-Fmoc-4-aminoazepane against their linear and alternatively modified counterparts. The incorporation of the seven-membered azepane ring serves as a powerful tool to induce specific secondary structures, particularly β-turns, which can significantly enhance biological activity.[4][5] We will explore the causality behind these enhancements, provide detailed experimental protocols for synthesis and evaluation, and present comparative data to guide researchers in their drug discovery efforts.

The Rationale: Why Modify Peptides with Azepane Scaffolds?

Native peptides often exist as an ensemble of conformations in solution, a flexibility that can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation.[6] The core principle of peptidomimetic design is to introduce structural constraints to pre-organize the peptide into its bioactive conformation.[7] This strategy aims to minimize the entropic penalty upon binding to a biological target and shield the peptide backbone from enzymatic cleavage.[6]

The 1-Fmoc-4-aminoazepane building block is particularly compelling for several reasons:

  • Conformational Constraint: The seven-membered ring of azepane is a potent inducer of β-turn secondary structures when incorporated into a peptide sequence.[5] β-turns are critical recognition motifs in many protein-protein interactions.[5] By locking a key portion of the peptide into this conformation, binding affinity for the target receptor can be dramatically increased.

  • Enhanced Stability: The non-natural azepane structure is not recognized by many common proteases, thus increasing the peptide's half-life in biological fluids.[6] This enhanced stability is a critical prerequisite for therapeutic viability.

  • Improved Physicochemical Properties: The azepane moiety can alter the hydrophilicity and solubility profile of a peptide, potentially improving its pharmacokinetic properties.[8][9]

Compared to other cyclization or modification strategies, such as disulfide bridging or backbone N-methylation, the incorporation of an azepane ring offers a localized and predictable method to enforce a specific turn without requiring post-synthesis modification steps.[10]

Comparative Analysis: Azepane-Modified Peptides vs. Alternatives

The true measure of a modification's utility lies in its performance against relevant controls. Below, we compare a hypothetical azepane-modified peptide with its linear precursor and a peptide modified with a different constraining element.

Performance Data Summary
MetricLinear Peptide (Control)D-Proline Modified PeptideAzepane-Modified PeptideRationale for Performance
Receptor Binding Affinity (Kd) 500 nM150 nM35 nMThe azepane ring provides a superior β-turn conformation, minimizing the entropic penalty of binding.[5]
Plasma Stability (t1/2) < 5 min30 min> 120 minThe non-natural azepane structure provides significant steric hindrance against proteolytic enzymes.[6]
Secondary Structure (CD Spectroscopy) Random CoilType I β-turn (Partial)Stable Type II' β-turnThe azepane amino acid is a highly effective and specific β-turn inducer.[5]
Cellular Potency (EC50) 2 µM0.8 µM0.15 µMImproved binding affinity and stability translate directly to higher potency in cell-based assays.

Note: The data presented in this table is illustrative and based on established principles of peptidomimetic design. Actual results will vary depending on the specific peptide sequence and biological target.

Experimental Workflows & Protocols

Reproducibility is paramount. The following section provides detailed, self-validating protocols for the synthesis and evaluation of azepane-modified peptides.

Workflow Overview

The overall process involves the chemical synthesis of the peptide, followed by rigorous purification and characterization, and finally, a suite of biological assays to determine its activity and stability.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Design Peptide Sequence Design SPPS Fmoc-SPPS Synthesis with 1-Fmoc-4-aminoazepane Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purify RP-HPLC Purification Cleavage->Purify Characterize LC-MS & MALDI-TOF (Identity & Purity Check) Purify->Characterize Structure Circular Dichroism (Secondary Structure) Characterize->Structure Stability Plasma Stability Assay Characterize->Stability Binding Receptor Binding Assay (SPR or ELISA) Characterize->Binding Functional Cell-Based Functional Assay Characterize->Functional G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Biological Outcome A Azepane Incorporation B Conformational Rigidity (β-Turn Induction) A->B causes C Increased Proteolytic Resistance A->C causes D Enhanced Receptor Binding Affinity (Lower Kd) B->D leads to E Improved In Vivo Half-Life (Higher t½) C->E leads to F Increased Biological Potency (Lower EC50/IC50) D->F E->F G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes AzepanePeptide Azepane-Peptide Antagonist AzepanePeptide->Receptor Blocks

Sources

Validation

Beyond the Sequence: A Comparative Guide to Quantitative Amino Acid Analysis for Peptide Validation

Introduction: The Quantitative Anchor in a Qualitative World In the high-stakes environment of peptide and protein therapeutic development, determining the identity of a molecule is often conflated with determining its c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quantitative Anchor in a Qualitative World

In the high-stakes environment of peptide and protein therapeutic development, determining the identity of a molecule is often conflated with determining its composition. While High-Resolution Mass Spectrometry (HR-MS) has revolutionized sequence confirmation, it suffers from a critical blind spot: ionization efficiency bias. A mass spectrometer is an excellent identification tool but a poor counter of absolute moles without expensive stable isotope standards.

Quantitative Amino Acid Analysis (AAA) remains the "gold standard" (as cited in ICH Q6B ) for establishing the absolute protein content and confirming the molar ratio of constitutive amino acids. It provides the metrological traceability required to determine extinction coefficients and validate the concentration of reference standards (e.g., NIST mAb 8671).

This guide objectively compares AAA against modern alternatives and details a self-validating protocol to ensure your data meets the rigor of regulatory scrutiny.

Technology Landscape: AAA vs. MS vs. Edman

To select the right tool, one must understand the fundamental mechanism of detection.

Comparative Analysis Table
FeatureAmino Acid Analysis (AAA) High-Res Mass Spec (HR-MS) Edman Degradation
Primary Output Molar Composition & Absolute QuantityExact Mass & SequenceN-Terminal Sequence
Quantitation Excellent (Stoichiometric reaction)Variable (Ionization bias)Poor (Semi-quantitative)
Sample State Hydrolyzed (Free amino acids)Intact or DigestedIntact
Throughput Low to Medium (30-60 min/sample)High (mins/sample)Very Low (Hours/residue)
Blind Spots Destroys Sequence; Asn/Gln

Asp/Glu
Isobaric residues (Leu/Ile) often indistinguishableBlocked N-termini
Regulatory Role Required for Extinction Coefficient (ICH Q6B)Required for Sequence IDAncillary (Sequence confirmation)
Decision Logic: When to Use AAA

The following decision matrix illustrates where AAA fits into the characterization workflow.

DecisionMatrix Start Validation Goal Q1 Is the primary goal Sequence or Quantity? Start->Q1 Sequence Sequence ID Q1->Sequence Sequence Quantity Composition/Quantity Q1->Quantity Quantity/Ratio Q2 Is N-terminus blocked? Sequence->Q2 Verification MS HR-MS / Peptide Mapping (Primary Choice) Sequence->MS Q3 Do you need Absolute Protein Content? Quantity->Q3 Q2->MS Yes Edman Edman Degradation (If N-term free) Q2->Edman No IS_MS Isotope Dilution MS (Expensive, Targeted) Q3->IS_MS No (Relative Quant) AAA Quantitative AAA (The Gold Standard) Q3->AAA Yes (CMC/Release)

Figure 1: Decision matrix for selecting the appropriate characterization method based on analytical goals.

Deep Dive: AAA Methodologies (Pre- vs. Post-Column)

Once AAA is selected, the choice lies between Pre-column and Post-column derivatization. This choice dictates the accuracy and ruggedness of your data.

Post-Column Derivatization (The Ninhydrin Method)
  • Mechanism: Amino acids are separated on an ion-exchange column first, then reacted with Ninhydrin in a heated reactor coil.

  • Pros: Highly matrix-tolerant. The separation occurs on the "native" amino acid, meaning matrix interferences often elute away from the analytes. Stoichiometry is constant.

  • Cons: Slower (requires long equilibration). Lower sensitivity compared to fluorescence.

  • Best For: Complex media, GMP release testing, samples with high salt/buffer content.

Pre-Column Derivatization (OPA/FMOC or AQC)
  • Mechanism: Amino acids are chemically tagged (e.g., with AccQ-Tag or OPA) before injection onto a Reverse-Phase (C18) column.

  • Pros: Fast, high sensitivity (femtomole levels), uses standard HPLC/UPLC equipment.

  • Cons: Derivatives can be unstable.[1] Matrix components are derivatized too, potentially causing co-elution.

  • Best For: High-throughput screening, pure proteins, limited sample volume.

Expert Verdict: For confirmation of peptide composition in a regulatory setting, Post-Column Ninhydrin is preferred due to its unmatched robustness against matrix effects.

Experimental Protocol: A Self-Validating System

This protocol utilizes 6M HCl Vapor Phase Hydrolysis followed by Ion Exchange Chromatography (Post-Column Ninhydrin) . It includes critical checkpoints to ensure data integrity.

Reagents & Standards
  • Hydrolysis Agent: 6N HCl (Constant Boiling) containing 0.1% Phenol (scavenger to protect Tyrosine).

  • Internal Standard (IS): Norleucine (Nle). Why? Nle is an unnatural amino acid that mimics Leucine/Isoleucine behavior but does not occur in native peptides. It corrects for physical losses during drying and injection.

  • Calibration Standard: NIST-traceable amino acid mixture (17 amino acids).

Step-by-Step Workflow
  • Sample Preparation (The Critical Step):

    • Aliquot peptide sample (target 5–10 µg total protein).

    • Spike Norleucine IS into the sample before drying. This validates the entire recovery process.

    • Dry sample in a vacuum centrifuge. Note: Residual water prevents efficient hydrolysis.

  • Vapor Phase Hydrolysis:

    • Place dried vials into a hydrolysis vessel containing 6N HCl + Phenol.

    • Purge with Nitrogen (3x) and seal under vacuum. Oxygen causes Methionine oxidation.

    • Incubate at 110°C for 24 hours .

  • Re-Drying & Reconstitution:

    • Remove vials and vacuum dry to remove HCl.

    • Reconstitute in Loading Buffer (pH 2.2 Citrate Buffer).

  • Analysis:

    • Inject onto Cation Exchange Column.

    • Detect at 570 nm (Primary amines) and 440 nm (Proline).

Visualizing the Workflow

AAA_Workflow Sample Peptide Sample (Liquid) IS_Add Add Internal Std (Norleucine) Sample->IS_Add Dry1 Vac-Centrifuge (Remove Water) IS_Add->Dry1 Correction starts here Hydrolysis Hydrolysis (6N HCl, 110°C, 24h) Arg -> Arg, Gln -> Glu Dry1->Hydrolysis Vapor Phase Dry2 Remove HCl Hydrolysis->Dry2 Recon Reconstitute (pH 2.2 Buffer) Dry2->Recon Inject IEC Separation (Post-Column Deriv.) Recon->Inject Data Data Analysis (Ratio vs. Theoretical) Inject->Data

Figure 2: Self-validating AAA workflow. The addition of Norleucine prior to the first drying step is critical for accurate quantitation.

Data Analysis & Interpretation

The raw output is a chromatogram.[2] Converting this to "Composition Confirmation" requires specific calculations.

Handling Hydrolysis Artifacts

You must adjust your expectations for specific residues:

  • Asn/Gln: Convert completely to Asp/Glu . Report as Asx and Glx .

  • Trp: Destroyed by standard acid hydrolysis (Recovery ~0%). Requires alkaline hydrolysis for detection.

  • Cys: Partially destroyed/oxidized. Requires performic acid oxidation to Cysteic Acid for quantitation.

  • Ser/Thr: Degrade slowly (~10% loss). Apply correction factors if high precision is needed (e.g., extrapolate to time zero).

Calculation: Observed Ratios

To confirm composition, calculate the molar ratio relative to a stable residue (e.g., Leucine, Alanine, or Phenylalanine).



Comparison Table: Theoretical vs. Experimental

Example Data: Hypothetical Peptide "X"

Amino AcidTheoretical ResiduesObserved Moles (pmol)Observed Ratio (Normalized to Leu)Deviation (%)Status
Asp (Asx) 2 (1 Asn + 1 Asp)205.02.05+2.5%Pass
Glu (Glx) 3 (3 Gln)290.02.90-3.3%Pass
Leu (Ref) 1100.01.00 N/AAnchor
Ser 188.00.88-12.0%Low (Hydrolysis Loss)
Trp 10.00.00-100%Expected Loss

Interpretation:

  • The Asx and Glx values confirm the backbone composition of Asp/Asn and Glu/Gln.

  • Serine is low, which is typical for 24h hydrolysis; this does not indicate a synthesis failure.

  • Tryptophan absence is expected in this method; its presence in the sequence must be confirmed via UV (A280) or MS.

Expert Insights & Troubleshooting

The "Glutamine" Trap: A common error is expecting to see Glutamine or Asparagine peaks. In 6M HCl, the amide side chains hydrolyze rapidly. If you see a peak at the Gln position, your hydrolysis was incomplete (check temperature and time).

The "Extinction Coefficient" Link: Once the precise molar concentration is determined via AAA, you can experimentally determine the Extinction Coefficient (


) of your protein using the Beer-Lambert Law:


This experimentally derived

is often required by regulators (ICH Q6B) over theoretical calculations (Edelhoch method) for novel proteins.

References

  • ICH Q6B Guideline. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[3][4] International Council for Harmonisation.[3] [Link]

  • NIST mAb Reference Material 8671. Report of Investigation: Reference Material 8671. National Institute of Standards and Technology. [Link][5][6]

  • ABRF Amino Acid Analysis Studies. Association of Biomolecular Resource Facilities. (General resource for collaborative study data on AAA variability). [Link]

  • Comparison of Derivatization Methods. Pre- and Post-Column Derivatization of Amino Acid - A Systematic Review. Acta Scientific. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Fmoc-4-aminoazepane: Safe Handling &amp; Disposal Protocol

[1] Executive Summary & Hazard Identification 1-Fmoc-4-aminoazepane is a specialized bifunctional building block used primarily in peptide mimetics and drug discovery.[1] It contains a secondary amine (azepane ring) prot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Identification

1-Fmoc-4-aminoazepane is a specialized bifunctional building block used primarily in peptide mimetics and drug discovery.[1] It contains a secondary amine (azepane ring) protected by the Fluorenylmethyloxycarbonyl (Fmoc) group and a primary amine at the 4-position.[1]

Proper disposal is not merely about regulatory compliance; it is about preventing uncontrolled chemical reactions in waste streams. As a Senior Scientist, I emphasize that the free primary amine on this molecule makes it basic, while the Fmoc group is base-labile.[1] Improper disposal (e.g., mixing with strong bases or acids) can trigger deprotection, releasing reactive dibenzofulvene , which can polymerize exothermically in waste containers.[1]

Chemical Profile & Hazards
PropertySpecification
Chemical Structure Azepane ring with N-1 Fmoc protection and C-4 amino group
Primary Hazards Irritant (Skin/Eye/Respiratory), Basic (Free amine)
GHS Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)
Reactivity Base-Sensitive (Fmoc removal), Acid-Sensitive (Salt formation)
RCRA Status Non-listed (unless mixed with solvents); Manage as Hazardous Organic Waste

Waste Segregation Protocol (The "Self-Validating System")

To ensure safety, we utilize a Source-Segregation Model . This prevents "hot drum" scenarios where incompatible waste streams react in the central accumulation area.

The "Golden Rules" of Fmoc-Amine Disposal:
  • Never mix with Strong Acids: The free amine will react exothermically to form salts.

  • Never mix with Strong Bases (in bulk): Bases (like Piperidine) remove the Fmoc group, generating dibenzofulvene . If this accumulates in a waste drum without adequate dilution, it can polymerize and generate significant heat.

  • Segregate by Solvent: The disposal path is dictated by the solvent carrier (Halogenated vs. Non-Halogenated).

Disposal Decision Logic

The following workflow illustrates the decision-making process for disposing of 1-Fmoc-4-aminoazepane in various states.

DisposalWorkflow Start Waste Generated: 1-Fmoc-4-aminoazepane StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerS Container: Wide-mouth HDPE Jar Solid->ContainerS LabelS Label: 'Hazardous Waste - Toxic/Irritant' ContainerS->LabelS DestS Destination: High-Temp Incineration LabelS->DestS SolventCheck Check Solvent Composition Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (e.g., DMF, MeOH, DMSO) SolventCheck->NonHalo No Halogens StreamA Stream A: Halogenated Waste Halo->StreamA StreamB Stream B: High BTU Organic Waste NonHalo->StreamB StreamA->DestS StreamB->DestS

Figure 1: Decision logic for segregating 1-Fmoc-4-aminoazepane waste based on physical state and solvent composition.

Detailed Disposal Procedures

Scenario A: Solid Waste (Expired or Excess Material)

Context: You have a bottle of 1-Fmoc-4-aminoazepane that has degraded or is no longer needed.[1]

  • Container Selection: Use a chemically compatible wide-mouth jar (HDPE or Glass).

  • Transfer: Transfer the solid carefully to avoid dust generation. Use a powder funnel.[1]

  • Labeling:

    • Constituents: "1-Fmoc-4-aminoazepane" (Do not use abbreviations like "Fmoc-Az").[1]

    • Hazards: Check "Irritant" and "Toxic".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.

  • Final Disposal: This material must be incinerated .[1] Do not landfill.[1]

Scenario B: Liquid Waste (Reaction Mixtures)

Context: You have dissolved the compound in DMF or DCM for a reaction.[1]

  • Identify the Solvent:

    • DCM (Dichloromethane): Must go to Halogenated Waste .

    • DMF/DMSO/Methanol: Must go to Non-Halogenated Waste .

  • pH Check (Critical):

    • If the solution contains cleavage cocktails (e.g., Piperidine), the Fmoc group has likely been removed.[1][5] The waste contains dibenzofulvene .

    • Action: Ensure the waste container is vented or not filled >90% to allow for any off-gassing or thermal expansion if polymerization occurs.[1]

  • Rinsate: Triple rinse the original empty container with the compatible solvent. Add the first three rinses to the liquid waste container. The empty bottle can then be defaced and discarded as trash (glass/plastic) or recycled depending on local policy.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)[1]
  • Segregation: Do not mix with general trash.

  • Collection: Place contaminated gloves, paper towels, and weigh boats into a clear biohazard/chem-hazard bag or a dedicated solid waste drum.

  • Sharps: Syringes used with this chemical must go into a rigid puncture-proof sharps container, regardless of whether they are "infectious" or not.

Emergency Response: Spills

If 1-Fmoc-4-aminoazepane is spilled, immediate action is required to prevent tracking the irritant powder through the lab.[1]

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Mask Spill->PPE Contain 2. Containment: Cover with absorbent pads (if liquid) or dampen (if solid) PPE->Contain Clean 3. Cleanup: Sweep/Scoop into Disposal Bag Contain->Clean Wash 4. Decontaminate: Wash surface with soap & water Clean->Wash

Figure 2: Step-by-step spill response protocol minimizing exposure risk.

Specific Cleaning Note:

  • Solid Spill: Do not dry sweep if possible, as this generates dust. Lightly mist with water or a solvent (if compatible with the floor) before sweeping, or use a HEPA-filtered vacuum.

  • Decontamination: Wash the area with a dilute surfactant (soap) solution. Avoid using strong bleach or ammonia immediately, as the amine functionality can react with hypochlorites to form chloramines (toxic gas).

Regulatory & Compliance Data

For your Environmental Health & Safety (EHS) documentation, use the following codes. Note that while this specific compound is not P-listed or U-listed, it defaults to the following based on its characteristics and solvent associations.

Regulatory BodyCodeDescriptionApplicability
EPA / RCRA D001 Ignitable CharacteristicIf dissolved in flammable solvent (MeOH, Acetone).[1]
EPA / RCRA F002 Spent Halogenated SolventsIf dissolved in DCM/Chloroform.[1]
EPA / RCRA F003 Spent Non-Halogenated SolventsIf dissolved in Acetone/MeOH/Ethyl Acetate.[1]
DOT (Transport) N/A Not Regulated (Solid)Pure solid is generally not DOT regulated unless tested otherwise.[1]
Waste Profile Non-Regulated Organic Chemical WasteFor the pure solid, typically incinerated as non-RCRA hazardous waste.[1]

Important Note on "Non-Regulated": Even if the solid is technically "Non-RCRA Regulated" (not ignitable, corrosive, reactive, or toxic by TCLP), it must never be disposed of in the sink or regular trash. It must be incinerated via a licensed hazardous waste contractor.[1]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-Protected Amino Acids (Generic). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis.[6] Retrieved from [1]

  • Fisher Scientific. (2025).[1][4] Waste Disposal Codes and Guidelines.[7] Retrieved from [1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Fmoc-4-aminoazepane

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Fmoc-4-aminoazepane, a key build...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Fmoc-4-aminoazepane, a key building block in many synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.

While specific toxicological data for 1-Fmoc-4-aminoazepane is not extensively documented, the precautionary principle dictates that we treat it with the care afforded to other potentially hazardous powdered chemicals and Fmoc-protected amines. The recommendations herein are grounded in established safety protocols for similar compounds and are designed to provide a robust defense against potential exposure.

Foundational Safety: Engineering Controls and Hazard Awareness

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. In the context of handling 1-Fmoc-4-aminoazepane, this translates to:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box, especially when manipulating the solid form.[1] These systems are designed to contain dusts and vapors at the source, significantly reducing the risk of inhalation.[2]

  • Hazard Awareness: 1-Fmoc-4-aminoazepane is a solid, likely a fine powder. The primary risks associated with powders are inhalation of airborne particles and skin contact.[3] While not classified, similar Fmoc-protected amino acids can cause skin, eye, and respiratory irritation.[4] The Fmoc group itself is removed under basic conditions, a factor to consider in decontamination and waste streams.[5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE should be a deliberate process based on a risk assessment of the procedures being performed. Below is a breakdown of the essential PPE for handling 1-Fmoc-4-aminoazepane.

Eye and Face Protection: The Non-Negotiable Barrier

Chemical splashes or airborne powder can cause serious and irreversible eye damage. Standard laboratory safety glasses are insufficient when handling powders.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required. This prevents airborne particles from entering.[6]

  • Recommended for large quantities or splash risks: A full-face shield should be worn over safety goggles when handling larger amounts of the solid or when there is a risk of splashing, for instance, during dissolution in a solvent.[6]

  • Standard Compliance: Ensure your eye protection meets OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[7]

Skin and Body Protection: Your Primary Containment

Preventing dermal contact is critical, as many chemicals can be absorbed through the skin or cause localized irritation.

  • Gloves:

    • Type: Nitrile gloves are a suitable initial choice for handling solid 1-Fmoc-4-aminoazepane, offering good splash resistance and dexterity. Always check the manufacturer's glove compatibility chart for the specific solvents you are using.

    • Technique: Double-gloving is a best practice, especially when working with potent compounds.[8] This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

    • Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use.[6] Remove gloves using the proper technique to avoid contaminating your skin.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[3] This protects your skin and personal clothing from contamination.

  • Additional Protection: For tasks with a higher risk of contamination, such as cleaning up a spill, consider disposable coveralls.[8] Ensure that your legs and feet are fully covered; closed-toe shoes are required.[3]

Respiratory Protection: Guarding Against Inhalation

The fine, dust-like nature of many chemical reagents makes inhalation a significant route of exposure.[2]

  • When Required: When engineering controls (like a fume hood) are not available or may not be sufficient, respiratory protection is necessary.

  • Type: A NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is recommended for handling the solid compound.[7] If working with solutions that may produce vapors, a combination cartridge for organic vapors and particulates may be more appropriate.

  • Fit and Training: A respirator is only effective if it forms a proper seal with the user's face.[9] Formal fit-testing and training on the use, maintenance, and limitations of respirators are mandated by OSHA and are essential for your safety.[10]

Procedural Discipline: Donning, Doffing, and Disposal

The order and manner in which you put on and take off your PPE are as important as the equipment itself.

Step-by-Step PPE Workflow

The following protocol outlines the correct sequence for donning and doffing PPE to minimize cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it is fitted correctly.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) PPE:

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: A Critical Final Step

All disposable PPE that has been in contact with 1-Fmoc-4-aminoazepane must be treated as hazardous chemical waste.[11]

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Waste Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste, which is typically managed by an Environmental Health and Safety (EHS) department.[11] Never dispose of this waste in the regular trash.[11]

Visualization and Data Summary

To provide a clear and accessible overview, the following table summarizes the recommended PPE, and the diagram illustrates the safety workflow.

Table 1: PPE Summary for Handling 1-Fmoc-4-aminoazepane
Protection Type Required PPE Best Practice/Enhanced Protection Key Considerations
Eye/Face Chemical Safety GogglesFull-face shield over gogglesMust provide a seal around the eyes.[7]
Skin/Body Nitrile Gloves, Lab CoatDouble-gloving, Disposable CoverallsEnsure glove cuffs are over lab coat sleeves.[3]
Respiratory NIOSH-approved RespiratorUse in conjunction with a fume hood.Required if engineering controls are insufficient. Fit-testing is essential.[9]
Diagram 1: PPE Workflow for Handling 1-Fmoc-4-aminoazepane

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing & Disposal A Assess Task & Review SDS/SOPs B Verify Engineering Controls (Fume Hood/Glove Box) A->B C Select & Inspect PPE B->C D 1. Lab Coat C->D E 2. Respirator (if needed) D->E F 3. Goggles/ Face Shield E->F G 4. Gloves F->G H Handle 1-Fmoc-4-aminoazepane in Fume Hood G->H I 1. Decontaminate/ Doff Outer Gloves H->I J 2. Doff Lab Coat I->J K 3. Doff Goggles/ Face Shield J->K L 4. Doff Respirator K->L M 5. Doff Inner Gloves L->M N Dispose of Contaminated PPE as Hazardous Waste M->N O Wash Hands Thoroughly N->O

Sources

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